N-Boc-N-methyl-(R)-3-cyclohexylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTWSLGUIJFTE-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid structure
Topic: Technical Monograph: (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid Common Designation: Boc-N-Me-D-Cha-OH Content Type: Technical Reference & Experimental Guide[1][2]
Advanced Building Block for Peptidomimetic Drug Design[1][2][3]
Executive Summary
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid (Boc-N-Me-D-Cha-OH) is a specialized non-proteinogenic amino acid derivative used critically in the development of metabolically stable peptide therapeutics.[1][2] By combining the lipophilic bulk of a cyclohexyl side chain with the conformational constraints of N-methylation and the proteolytic resistance of D-stereochemistry, this molecule serves as a "tri-functional" probe for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.
This guide details the structural properties, synthetic pathways, and solid-phase peptide synthesis (SPPS) handling protocols for this high-value intermediate.[2][3]
Structural Architecture & Physicochemical Profile[5]
Stereochemical Configuration
The (R)-configuration of this molecule corresponds to the D-isomer (D-Cyclohexylalanine).[1][2] This is a critical distinction in drug design:
-
L-Isomer (S): Mimics natural substrates; often degraded rapidly by endogenous proteases.[1][2]
-
D-Isomer (R): Induces "retro-inverso" characteristics or steric clashes that block protease access, significantly extending plasma half-life.[1][2]
The N-Methyl Effect
The introduction of a methyl group at the alpha-nitrogen introduces severe steric constraints and alters the electronic properties of the peptide bond.
-
Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans conformation (
), N-methylated residues lower the energy barrier for the cis conformation ( ). In NMR spectra, this often manifests as rotameric peak splitting (typically a 3:1 to 4:1 trans:cis ratio in solution). -
Hydrogen Bond Donor Removal: N-methylation removes the amide proton, preventing the formation of canonical
-helices or -sheets at that specific locus, effectively acting as a "beta-sheet breaker" to induce turns or enforce macrocyclic constraints.[1][2]
Physicochemical Data Table
| Property | Specification | Notes |
| IUPAC Name | (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-cyclohexylpropanoic acid | |
| Common Name | Boc-N-Me-D-Cha-OH | |
| Molecular Formula | C | |
| Molecular Weight | 285.38 g/mol | |
| Solubility | DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2][4] |
| pKa (COOH) | ~3.8 - 4.0 | Slightly higher than Phe due to cyclohexyl induction.[1][2] |
| Appearance | White to off-white powder | Hygroscopic; store desicated.[1][2] |
| Chiral Purity | > 99.5% ee | Critical parameter; prone to racemization during synthesis. |
Synthetic Routes & Manufacturing Logic
The synthesis of N-methylated bulky amino acids is non-trivial due to the steric hindrance of the cyclohexyl group and the risk of racemization at the
Preferred Route: Reductive Methylation (Benoiton Method)
Direct alkylation using methyl iodide and sodium hydride is aggressive and often leads to significant racemization. The preferred industrial route utilizes reductive methylation or the Freidinger lactam strategy for higher purity.
Workflow Diagram (Chemical Synthesis)
Figure 1: Synthetic pathway for N-methylation. Note that using Ag2O (silver oxide) allows for alkylation under milder conditions than NaH, preserving chiral integrity.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Incorporating Boc-N-Me-D-Cha-OH into a peptide chain is challenging.[1][2] The N-methyl group creates steric hindrance that makes acylation of the secondary amine difficult.[5] Furthermore, coupling the next amino acid onto the N-Me-D-Cha residue is notoriously sluggish.[1][2]
Coupling Protocol (The "Difficult Coupling" Cycle)
Objective: Couple Boc-N-Me-D-Cha-OH to a resin-bound peptide, then couple the subsequent amino acid.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2] Avoid DIC/HOBt as kinetics are too slow.[1][2]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]
-
Solvent: DMF/NMP (1:1 ratio improves swelling).[2]
Step-by-Step Methodology:
-
Resin Preparation: Swell resin (e.g., MBHA or PAM for Boc chemistry) in DCM for 20 min.
-
Deprotection (Pre-cycle): Remove Boc group from previous residue using 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash x5 with DCM, x2 with DMF. Neutralize with 10% DIEA/DMF.
-
Activation (The N-Me-Cha Coupling):
-
Coupling:
-
Add activated solution to resin.
-
Time: 2 hours at Room Temp. Double coupling is recommended.[1][2]
-
Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).[2] Note: Kaiser test may be false negative if steric bulk is high; micro-cleavage and HPLC/MS check is the gold standard.
-
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.
-
Coupling the NEXT Amino Acid (The Hardest Step):
SPPS Decision Logic
Figure 2: Decision matrix for coupling conditions. Coupling ONTO an N-methylated residue (the "Extreme" path) requires the most aggressive conditions due to steric shielding of the nucleophile.[1]
Quality Control & Analytical Verification
Due to the potential for racemization and rotameric complexity, rigorous QC is mandatory.
Chiral HPLC Method
Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]
-
Mobile Phase: Hexane/IPA (Isopropanol) + 0.1% TFA.[2]
-
Detection: UV at 210 nm (peptide bond) and 254 nm (if aromatic protecting groups are present).[2]
-
Acceptance Criteria: > 99.5% enantiomeric excess (ee).[2] The D-isomer (R) generally elutes at a distinct retention time from the L-isomer (S).[1][2]
NMR Analysis (Rotamer Detection)
When analyzing the pure intermediate or peptides containing it:
-
Observation: You will likely see "doubling" of peaks in
H-NMR and C-NMR. -
Verification: Run Variable Temperature (VT) NMR (e.g., at 50-60°C). If the split peaks coalesce into single sharp peaks, they are rotamers (conformational isomers), not impurities.
References
-
Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. [1][2]
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [1][2]
-
Sigma-Aldrich. (2024).[1][2] "Product Specification: Boc-Cha-OH and Derivatives."
-
PubChem. (2024).[2] "Compound Summary: N-methyl-cyclohexylalanine derivatives."
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Research.
Sources
- 1. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 2755927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | C14H25NO4 | CID 10588189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-N-methyl-(R)-3-cyclohexylalanine CAS number 149217-76-5
The following is an in-depth technical guide for N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5), designed for researchers and drug development professionals.
A Critical Building Block for Peptidomimetics and Metabolic Stability[1]
Executive Summary
N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS 149217-76-5) is a specialized non-canonical amino acid used extensively in the design of protease-resistant therapeutic peptides.[1] By combining the lipophilic bulk of a cyclohexyl ring with the conformational constraints of N-methylation, this building block offers a dual mechanism to enhance the pharmacokinetic profile of peptide drug candidates.
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this moiety in modern drug discovery, specifically targeting G-Protein Coupled Receptors (GPCRs) and antimicrobial peptide engineering.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-3-cyclohexyl-D-alanine |
| Common Synonyms | Boc-N-Me-D-Cha-OH; Boc-N-Me-D-Cyclohexylalanine |
| CAS Number | 149217-76-5 |
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| Chirality | D-Enantiomer (R-configuration) |
| Physical State | Viscous oil or low-melting white solid (polymorph dependent) |
| Solubility | Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in Water |
| pKa (Carboxyl) | ~3.8 (Predicted) |
Structural Insight: The molecule features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine.[1] The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone at this position, often inducing a cis-peptide bond configuration in oligomers, which kinks the peptide backbone and restricts conformational freedom.
Strategic Applications in Drug Design
3.1. Metabolic Stability (The "N-Methyl Effect")
The primary utility of CAS 149217-76-5 is to introduce resistance against proteolytic degradation.[1] Endogenous proteases (e.g., chymotrypsin, pepsin) typically require a hydrogen on the amide nitrogen to stabilize the transition state during hydrolysis. N-methylation sterically hinders the enzyme's active site and removes the critical H-bond donor.[1]
3.2. Lipophilicity & Receptor Binding
The cyclohexyl side chain is significantly more lipophilic than its aromatic counterpart (Phenylalanine).[1]
-
LogP Shift: Replacing Phe with Cha typically increases LogP by ~1.5 units, enhancing membrane permeability.[1]
-
Receptor Selectivity: The non-planar, chair-conformation of the cyclohexyl ring probes hydrophobic pockets in receptors (e.g., Opioid receptors, GLP-1) differently than the planar phenyl ring, often improving selectivity.
3.3. Pathway Visualization: Mechanism of Action
The following diagram illustrates how N-methylation and the cyclohexyl group alter peptide behavior.[1]
Figure 1: Mechanistic impact of incorporating N-Boc-N-methyl-D-Cha into peptide sequences.
Validated Synthesis Protocols
Two primary routes are recommended for the synthesis of CAS 149217-76-5.[1] Method A is preferred for laboratory-scale synthesis due to the availability of precursors.[1] Method B is preferred for industrial scale-up to ensure optical purity.[1]
Method A: Direct N-Methylation (The Freidinger/Benoiton Route)
This method utilizes methyl iodide and sodium hydride to methylate the Boc-protected amino acid.[1]
Reagents:
-
Precursor: Boc-D-Cha-OH (CAS 37736-82-6 for L-form; ensure D-form is used)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion)[1]
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Dissolution: Dissolve Boc-D-Cha-OH (10 mmol) in anhydrous THF (50 mL) under Argon.
-
Methylation: Cool to 0°C. Add MeI (80 mmol, 8 eq.) followed by careful addition of NaH (30 mmol, 3 eq.) in portions. Caution: H₂ gas evolution.[1]
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 24 hours.
-
Quench: Carefully add water to quench excess NaH.[1] Evaporate THF.[1]
-
Workup: Dilute with water, wash with Ether (to remove mineral oil).[1] Acidify aqueous layer to pH 2 with 1M HCl.[1] Extract product into Ethyl Acetate (3x).[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. The product is often obtained as a viscous oil.[1] Crystallization can be attempted from Hexane/EtOAc.[1]
Method B: Catalytic Hydrogenation of N-Me-D-Phe
This route avoids the risk of racemization associated with strong bases and is ideal if Boc-N-Me-D-Phe-OH is available.[1]
Reagents:
-
Precursor: Boc-N-Me-D-Phe-OH (CAS 102185-45-5)[1]
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)[1]
-
Solvent: Methanol or Acetic Acid[3]
Protocol:
-
Setup: Charge a high-pressure hydrogenation vessel with Boc-N-Me-D-Phe-OH (10 mmol) dissolved in MeOH (100 mL).
-
Catalyst: Add 5% Rh/Al₂O₃ (10 wt% of substrate).[1]
-
Hydrogenation: Pressurize to 50–100 psi (3–7 bar) H₂ gas. Stir at RT for 12–24 hours.[1]
-
Filtration: Filter through a Celite pad to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate in vacuo to yield quantitative N-Boc-N-methyl-D-cyclohexylalanine.
Quality Control & Analytics
To ensure the integrity of the building block before usage in Solid Phase Peptide Synthesis (SPPS), the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O gradient) | > 98.0% |
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |
| Identity | ¹H-NMR (DMSO-d₆ or CDCl₃) | Conforms to structure |
| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 286.4 ± 0.5 |
| Water Content | Karl Fischer | < 1.0% |
NMR Diagnostic Signals (CDCl₃):
-
Boc Group: Singlet at ~1.45 ppm (9H).[1]
-
N-Methyl: Singlet at ~2.8–2.9 ppm (3H).[1] Note: Rotamers often cause signal doubling in NMR.
-
Cyclohexyl Ring: Multiplet cluster 0.8–1.8 ppm (11H).[1]
-
Alpha-Proton: Broad signal at ~4.5–4.9 ppm (1H).[1]
Workflow Diagram: Synthesis & Usage
Figure 2: Synthesis workflow comparing the Hydrogenation route (Route B) and Direct Methylation (Route A).
Handling and Storage
-
Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow decarboxylation or Boc removal.[1] Desiccate to prevent moisture absorption.[1]
-
Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong acids (TFA/HCl) unless deprotection is intended.[1]
-
Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1] If using Method A (MeI), handle in a fume hood due to the toxicity of methyl iodide.[1]
References
-
Aurelio, L., et al. (2004).[1] "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846.[1]
-
Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342.[1]
-
Freidinger, R. M., et al. (1983).[1] "Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones." The Journal of Organic Chemistry, 48(1), 77-81.
-
Sagan, S., et al. (2004).[1] "N-Methylated peptide analogs: Synthesis and biological activity." Current Medicinal Chemistry, 11(21), 2799-2822.[1]
Sources
- 1. (2S)-2-[[(2R)-3-cyclohexyl-1-oxo-1-[(4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propan-2-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid | C26H46N6O4 | CID 122177737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
N-Boc-N-methyl-(R)-3-cyclohexylalanine molecular weight
Technical Monograph: N-Boc-N-methyl-(R)-3-cyclohexylalanine
Executive Summary
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a highly specialized non-canonical amino acid derivative used primarily in the synthesis of proteolytically stable peptidomimetics.[1] By combining the lipophilic bulk of a cyclohexyl side chain with the conformational constraints of N-methylation, this building block offers a dual mechanism for enhancing the pharmacokinetic profile of peptide drug candidates. It is frequently employed in the development of opioid receptor antagonists (e.g., TIPP analogs) and antimicrobial peptides where resistance to enzymatic degradation is critical.
Physicochemical Profile
The following data characterizes the (R)-enantiomer. Researchers should note that while the molecular weight and formula are identical to the (S)-enantiomer, the optical rotation will be equal in magnitude but opposite in sign.
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-N-methyl-3-cyclohexyl-D-alanine |
| Common Abbreviation | Boc-N-Me-D-Cha-OH |
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| Stereochemistry | (R) / D-isomer |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |
| pKa (Carboxyl) | ~3.8 (Predicted based on N-Me-AA analogs) |
| Storage Conditions | 2–8°C, Desiccated, Protect from light |
Structural Analysis: The molecule is derived from D-Cyclohexylalanine (D-Cha) .[1] Two key modifications define its utility:
-
N-Boc Group: Provides acid-labile protection for Solid Phase Peptide Synthesis (SPPS).[1]
-
N-Methyl Group: Removes the amide proton, preventing hydrogen bonding at this site and inducing a cis/trans conformational equilibrium that restricts peptide backbone flexibility.[1]
Synthetic Utility & Mechanism[1][3][5][6][7]
Pharmacokinetic Enhancement
The incorporation of N-Boc-N-methyl-(R)-3-cyclohexylalanine into a peptide sequence addresses two primary failure modes in peptide drug discovery:
-
Metabolic Stability: The N-methyl group sterically hinders peptidases (e.g., chymotrypsin) from accessing the peptide bond.[1] Furthermore, the cyclohexyl ring is non-aromatic, avoiding oxidative metabolism associated with phenyl rings (e.g., hydroxylation by CYP450).
-
Membrane Permeability: N-methylation reduces the polarity of the peptide backbone by eliminating a hydrogen bond donor, thereby increasing overall lipophilicity (logP) and improving passive transport across cell membranes.
Structure-Activity Relationship (SAR) Logic
Figure 1: Mechanistic impact of structural features on peptide properties.
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1][2][3] Route A is preferred for direct access if Boc-D-Cha-OH is available.[1] Route B is utilized when starting from the cheaper precursor, D-Phenylalanine.[1]
Route A: Direct N-Methylation of Boc-D-Cha-OH
Rationale: This method utilizes the Benoiton modification, employing Sodium Hydride (NaH) and Methyl Iodide (MeI) to methylate the carbamate nitrogen.[1]
Reagents:
-
Boc-D-Cha-OH (1.0 eq)[1]
-
Methyl Iodide (MeI) (8.0 eq)[1]
-
Sodium Hydride (NaH, 60% in oil) (3.0 eq)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve Boc-D-Cha-OH in anhydrous THF (approx. 10 mL/g) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of MeI: Add Methyl Iodide (MeI) via syringe.[1]
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution will occur.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 24 hours.
-
Quenching: Cool to 0°C and quench carefully with water.
-
Workup: Evaporate THF. Dilute the aqueous residue with water and wash with ether (to remove mineral oil).[1] Acidify the aqueous layer to pH 2-3 with 1N HCl (or KHSO₄).[1] Extract with Ethyl Acetate (3x).[1][5]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. The product usually crystallizes upon standing or can be purified via flash chromatography (DCM/MeOH).[1]
Route B: Hydrogenation of Boc-N-Me-D-Phe-OH
Rationale: If the cyclohexyl derivative is unavailable, the aromatic ring of the phenylalanine analog can be reduced.
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve Boc-N-Me-D-Phe-OH in Glacial Acetic Acid.
-
Catalyst Addition: Add PtO₂ catalyst carefully.
-
Hydrogenation: Hydrogenate at 50–60 psi H₂ pressure at room temperature for 12–24 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove traces of acetic acid.[1]
-
Result: Yields N-Boc-N-methyl-D-cyclohexylalanine quantitatively.
Workflow Diagram
Figure 2: Dual synthetic pathways for N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Handling & Stability
-
Stability: The compound is stable at room temperature but sensitive to strong acids (which remove the Boc group).[1]
-
Racemization Risk: N-methylated amino acids are generally more prone to racemization during activation/coupling than their non-methylated counterparts due to the formation of oxazolonium intermediates.[1]
-
Storage: Store in a tightly sealed container at 2–8°C. Hygroscopic nature requires desiccation.
References
-
Journal of Medicinal Chemistry. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. (Describes hydrogenation of MePhe to MeCha). Retrieved from [Link][1]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (Reference for N-Boc stability and handling). Retrieved from [Link]
Sources
- 1. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
N-Boc-N-methyl-(R)-3-cyclohexylalanine synthesis route
An In-depth Technical Guide to the Synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of a reliable and scalable synthetic route for N-Boc-N-methyl-(R)-3-cyclohexylalanine, a valuable chiral building block in modern drug discovery. As a non-proteinogenic amino acid, its unique structural properties are leveraged to introduce conformational constraints and enhance the metabolic stability of peptide-based therapeutics. We will dissect a common and efficient three-step synthesis starting from the readily available precursor, (R)-phenylalanine. The discussion will move beyond a simple recitation of steps to elaborate on the underlying chemical principles, justify the selection of reagents, and present a self-validating protocol designed for reproducibility.
Retrosynthetic Analysis and Strategic Overview
The target molecule, N-Boc-N-methyl-(R)-3-cyclohexylalanine, is a protected, N-methylated amino acid. A logical retrosynthetic approach suggests a sequential modification of a parent amino acid. The most efficient strategy begins with establishing the core cyclohexylalanine structure and its stereochemistry, followed by sequential N-functionalization.
Our forward synthesis strategy is therefore a three-step process:
-
Catalytic Hydrogenation: Conversion of the aromatic ring of (R)-phenylalanine to a cyclohexane ring to form (R)-3-cyclohexylalanine. This step is critical for establishing the core cycloaliphatic structure while preserving the existing stereocenter.
-
N-Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) group onto the primary amine. This protecting group is essential to prevent over-methylation in the subsequent step and to ensure chemoselectivity.
-
N-Methylation: Introduction of the methyl group onto the Boc-protected amine. This is typically achieved under basic conditions using an appropriate methylating agent.
Figure 1: Retrosynthetic pathway for N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Step-by-Step Synthesis, Mechanism, and Protocol
Step 1: Synthesis of (R)-3-Cyclohexylalanine via Hydrogenation
The foundational step is the saturation of the aromatic ring of (R)-phenylalanine. This transformation is achieved through heterogeneous catalytic hydrogenation.
Principle and Mechanistic Insight: Heterogeneous hydrogenation involves the use of a solid catalyst, typically a noble metal like rhodium or ruthenium supported on a high-surface-area material such as carbon or alumina. The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and dissociates into reactive hydrogen atoms. The aromatic ring of phenylalanine then adsorbs onto the catalyst surface and undergoes stepwise addition of hydrogen atoms, leading to its saturation.
The choice of catalyst is critical. Rhodium-on-alumina (Rh/Al₂O₃) is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions, often showing good tolerance to the carboxylic acid and amine functional groups present in the starting material. Acetic acid is a common solvent for this reaction as it maintains the solubility of the amino acid and can contribute to catalyst activity.
Detailed Experimental Protocol:
-
To a high-pressure hydrogenation vessel, add (R)-phenylalanine (1 equivalent).
-
Add the solvent, typically glacial acetic acid or a mixture with water.
-
Carefully add the 5% Rhodium on Alumina catalyst (typically 1-5 mol% loading).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (R)-3-cyclohexylalanine can often be used directly in the next step after drying.
| Parameter | Value/Condition |
| Starting Material | (R)-Phenylalanine |
| Catalyst | 5% Rhodium on Alumina |
| Solvent | Glacial Acetic Acid |
| H₂ Pressure | 50-100 psi |
| Temperature | 50-80 °C |
| Typical Yield | >95% |
Step 2: N-Boc Protection of (R)-3-Cyclohexylalanine
With the core structure established, the next step is to protect the primary amine to ensure selective N-methylation. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Principle and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the nitrogen atom of the amino acid on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base (e.g., NaOH, NaHCO₃). The base serves two purposes: it deprotonates the ammonium group of the amino acid to generate the more nucleophilic free amine, and it neutralizes the acidic byproducts formed during the reaction. This maintains a basic pH, driving the reaction to completion.
Detailed Experimental Protocol:
-
Dissolve (R)-3-cyclohexylalanine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add a base, such as sodium hydroxide (NaOH) (approx. 2.2 equivalents), and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl or KHSO₄.
-
Extract the product, N-Boc-(R)-3-cyclohexylalanine, into an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
| Parameter | Value/Condition |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% |
Step 3: N-Methylation of N-Boc-(R)-3-Cyclohexylalanine
The final step is the selective methylation of the nitrogen atom. Performing this on the Boc-protected intermediate prevents di-methylation and protects the stereocenter from racemization.
Principle and Mechanistic Insight: This transformation is a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic N-H proton of the Boc-protected amine, generating a highly nucleophilic sodium amide anion. This anion then readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it effectively solvates the cation without interfering with the strong base. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.
Detailed Experimental Protocol:
-
Dissolve N-Boc-(R)-3-cyclohexylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) (e.g., 2.2-2.5 equivalents, as a 60% dispersion in mineral oil) portion-wise. (Caution: NaH reacts violently with water and is flammable).
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add methyl iodide (CH₃I) (e.g., 2.0-2.2 equivalents) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-N-methyl-(R)-3-cyclohexylalanine.
| Parameter | Value/Condition |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
Overall Synthetic Workflow
The complete process from starting material to final product is a sequential and robust workflow. Each step builds upon the last, with purification and characterization confirming the identity and purity of the intermediates before proceeding.
Figure 2: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine presented herein is an efficient and well-documented route that relies on fundamental organic transformations. By starting with the chiral pool amino acid (R)-phenylalanine, the stereochemistry is preserved throughout the synthesis. The sequence of hydrogenation, Boc protection, and N-methylation provides a reliable method for obtaining the target molecule in high yield and purity. This guide provides the necessary detail for researchers and drug development professionals to confidently reproduce this synthesis and utilize this important building block in their programs.
References
-
Title: A practical, multigram synthesis of enantiopure L-cyclohexylalanine. Source: Synthetic Communications, Volume 26, Issue 17, 1996. URL: [Link]
-
Title: The N-methylation of N-Boc amino acids. Source: A Chemtura Corporation (now part of Lanxess) application note or similar industrial chemistry resource describing the general procedure. A representative academic procedure is found in various sources. URL: [Link] (Note: This is a general reference for Boc protection; specific methylation protocols are widely published in primary literature).
Navigating the Acquisition of N-Boc-N-methyl-(R)-3-cyclohexylalanine: A Technical Guide for Researchers
For Immediate Release
Executive Summary: Understanding the Scarcity of N-Boc-N-methyl-(R)-3-cyclohexylalanine
A thorough market survey reveals that N-Boc-N-methyl-(R)-3-cyclohexylalanine is not a standard catalog item from major chemical suppliers. While the constituent components of this molecule are commercially available in various forms—such as N-Boc-3-cyclohexyl-L-alanine[1][2][3][4] and N-Boc-N-methyl-L-alanine[5]—the specific combination of the (R)-enantiomer of cyclohexylalanine with N-methylation under a Boc-protecting group is a niche request. The D-enantiomer of alanine derivatives, which would correspond to the (R)-configuration, is also available in N-methylated form for other amino acids, such as N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.[6][7] However, the direct (R)-cyclohexylalanine counterpart is not.
This scarcity is primarily due to the specialized demand for this particular stereoisomer and modification. The synthesis of N-methylated amino acids presents greater steric hindrance and requires specialized coupling conditions compared to their non-methylated counterparts, making their production more complex and costly.[8][9] Consequently, commercial suppliers focus on more commonly requested derivatives. Researchers requiring N-Boc-N-methyl-(R)-3-cyclohexylalanine must therefore engage with companies specializing in custom peptide synthesis and unnatural amino acids.
The Strategic Importance of N-Methylation and (R)-Chirality in Peptide Design
The decision to incorporate N-Boc-N-methyl-(R)-3-cyclohexylalanine into a peptide sequence is driven by the desire to impart specific, advantageous properties.
-
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance.[8] This modification has two primary effects:
-
Enhanced Metabolic Stability: The methyl group acts as a shield, physically blocking the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This increases the in-vivo half-life of the peptide therapeutic.[8]
-
Improved Membrane Permeability: By replacing the amide proton, N-methylation reduces the number of hydrogen bond donors. This decreases the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing passive diffusion and oral bioavailability.[8][9]
-
-
(R)-Chirality: The use of a D-amino acid (in this case, the (R)-enantiomer) also contributes to enzymatic stability. Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of an (R)-amino acid at a cleavage site effectively prevents enzymatic degradation.
The combination of these two features in N-Boc-N-methyl-(R)-3-cyclohexylalanine makes it a powerful tool for optimizing the drug-like properties of a peptide.
Sourcing via Custom Synthesis: A Workflow for Researchers
Given that N-Boc-N-methyl-(R)-3-cyclohexylalanine requires custom synthesis, researchers should follow a structured procurement process to ensure the final product meets their specifications.
Caption: A typical workflow for procuring a custom-synthesized amino acid derivative.
Identifying Capable Suppliers
The first step is to identify companies with demonstrated expertise in the synthesis of unnatural and N-methylated amino acids. Several contract research organizations (CROs) and specialized chemical manufacturers offer these services. Look for suppliers who explicitly mention:
-
Incorporation of D-enantiomers and unusual amino acids[10]
Potential Custom Synthesis Providers:
| Company (Example) | Relevant Services |
| Bachem | Custom peptide synthesis, incorporation of D-enantiomers and N-methylated amino acids.[10] |
| LifeTein | Specializes in complex peptide synthesis, including N-methylated peptides.[8] |
| Activotec | Offers a wide range of peptide modifications, including N-methyl amino acids.[11] |
| Taros Discovery | Expertise in custom synthesis of complex and unusual peptide sequences.[12] |
Key Specifications for a Request for Quotation (RFQ)
When requesting a quote, provide the following detailed information to ensure an accurate assessment of cost and timeline:
-
Compound Name: N-Boc-N-methyl-(R)-3-cyclohexylalanine
-
Structure: Provide the chemical structure.
-
CAS Number: State that a CAS number has not been identified for this specific compound. Provide the CAS number for the L-isomer (97269-22-2) for reference if helpful.[13]
-
Quantity: Specify the required amount (e.g., 1 g, 5 g, etc.).
-
Purity: Define the required purity level, typically determined by HPLC (e.g., >95% or >98%).
-
Chiral Purity: Specify the required enantiomeric excess (e.g., >99% ee).
-
Required Analytical Data: Request a Certificate of Analysis (CoA) that includes:
-
High-Performance Liquid Chromatography (HPLC) to confirm purity.
-
Mass Spectrometry (MS) to confirm identity (molecular weight).
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure.
-
Chiral HPLC or polarimetry to confirm stereochemistry.
-
Technical Considerations in the Synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Understanding the synthetic challenges allows for a more informed discussion with a potential supplier and appreciation of the associated costs and timelines.
General Synthetic Approach
The synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine would likely start from the commercially available (R)-3-cyclohexylalanine (also known as D-cyclohexylalanine).
Caption: A high-level overview of a potential synthetic route.
Step-by-Step Protocol Outline (Illustrative):
-
Boc Protection of the Amine:
-
Dissolve (R)-3-cyclohexylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup and extraction to isolate the N-Boc-(R)-3-cyclohexylalanine.
-
-
N-Methylation of the Boc-Protected Amine:
-
Dissolve the N-Boc-(R)-3-cyclohexylalanine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the amide nitrogen.
-
After deprotonation is complete, add a methylating agent, such as methyl iodide (CH₃I).
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Perform an extractive workup and purify the final product, typically by column chromatography.
-
Challenges in N-Methylation
The N-methylation step is the most critical and challenging part of the synthesis. The low nucleophilicity of the Boc-protected nitrogen and the steric hindrance around the reaction center can lead to low yields.[8] Careful optimization of the base, solvent, temperature, and reaction time is crucial for success. Over-methylation is generally not a concern with a Boc-protected amine, but incomplete reactions can be.
Quality Control and Validation
For a custom-synthesized compound, rigorous quality control is paramount. The Certificate of Analysis provided by the supplier should be carefully reviewed.
-
HPLC: The chromatogram should show a single major peak corresponding to the desired product, with the area percentage meeting the purity specification.
-
Mass Spectrometry: The observed mass should match the calculated molecular weight of N-Boc-N-methyl-(R)-3-cyclohexylalanine (C₁₆H₂₉NO₄, MW: 299.41 g/mol ).
-
NMR: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure. Key features to look for include the signals for the Boc group protons (~1.4 ppm), the N-methyl protons (a singlet), and the protons of the cyclohexyl ring and the amino acid backbone.
-
Chiral Purity: This is a critical parameter. Chiral HPLC is the preferred method for determining enantiomeric excess. The analysis should show that the desired (R)-enantiomer is present at the specified level (e.g., >99%) with minimal or no detectable (S)-enantiomer.
Conclusion
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a highly specialized amino acid derivative that offers significant advantages for the design of stable and cell-permeable peptides. Due to its niche demand and the complexities of its synthesis, it is not available as a stock chemical. Researchers must rely on custom synthesis from specialized suppliers. By providing detailed specifications, understanding the synthetic challenges, and demanding rigorous quality control, scientists can successfully procure this valuable building block for their drug discovery and development programs.
References
-
Should My Peptide Be Methylated? LifeTein. [Link]
-
Custom Peptide Synthesis Service. Activotec. [Link]
-
Custom peptide synthesis. Taros Discovery. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
Sources
- 1. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. N-Boc-3-cyclohéxyl-L-alanine, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 4. N-Boc-3-cyclohexyl-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. N-Boc-N-methyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
- 7. N-Boc-N-Methyl-D-Alanine | CymitQuimica [cymitquimica.com]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Custom Peptide Synthesis Service- Activotec [activotec.com]
- 12. Custom peptide synthesis - Taros Discovery [tarosdiscovery.com]
- 13. N-Boc-N-methyl-3-cyclohexanyl-L-alanine | 97269-22-2 [chemicalbook.com]
N-Boc-N-methyl-(R)-3-cyclohexylalanine solubility data
Technical Guide: Solubility Profiling and Handling of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Executive Summary
This technical guide provides a comprehensive solubility and handling profile for N-Boc-N-methyl-(R)-3-cyclohexylalanine (typically CAS 139962-97-3 for the (R)-enantiomer, also referred to as Boc-N-Me-D-Cha-OH ).[1] This non-canonical amino acid derivative is a critical building block in peptide therapeutics, utilized to enhance metabolic stability (via N-methylation) and increase hydrophobic interactions (via the cyclohexyl side chain).[1]
Due to the combined lipophilicity of the cyclohexyl group, the tert-butyloxycarbonyl (Boc) protecting group, and the N-methyl modification, this compound exhibits a distinct solubility profile characterized by high solubility in polar aprotic solvents and negligible aqueous solubility.
Part 1: Physicochemical Architecture & Solubility Matrix[1]
Structural Determinants of Solubility
The solubility behavior of N-Boc-N-methyl-(R)-3-cyclohexylalanine is governed by three structural moieties:
-
Cyclohexyl Side Chain (Cha): A bulky, aliphatic ring that significantly increases lipophilicity (
) compared to its aromatic analog (Phenylalanine), driving solubility in organic solvents while reducing water compatibility.[1] -
N-Methyl Group: Removes the hydrogen bond donor capability of the amide backbone. While this reduces intermolecular hydrogen bonding (preventing aggregation), it also increases steric hindrance.[2][3]
-
Boc Group: A carbamate protecting group that further enhances solubility in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
Solubility Data Matrix
The following data represents the operational solubility ranges observed for N-methylated, Boc-protected hydrophobic amino acids in standard peptide synthesis workflows.
| Solvent Class | Specific Solvent | Solubility Rating | Typical Concentration (M) | Operational Notes |
| Polar Aprotic | DMF (N,N-Dimethylformamide) | Excellent | 0.2 – 0.5 M | Preferred solvent for SPPS coupling reactions.[1] |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent | 0.2 – 0.5 M | Alternative to DMF; reduces aggregation in difficult sequences.[1] |
| Chlorinated | DCM (Dichloromethane) | High | 0.1 – 0.3 M | Good for dissolution; often used in binary mixtures with DMF.[1] |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High | > 0.5 M | Useful for stock solutions; difficult to remove via evaporation.[1] |
| Protic | Methanol / Ethanol | Moderate | Variable | Not recommended for coupling due to potential side reactions (transesterification).[1] |
| Aqueous | Water / PBS | Insoluble | < 0.1 mg/mL | Requires organic co-solvent (e.g., 50% ACN) for HPLC analysis.[1] |
| Hydrocarbon | Hexanes / Heptane | Low | N/A | Often used as an anti-solvent to precipitate the product. |
Part 2: Operational Protocols (Self-Validating)
Protocol A: Preparation of 0.2 M Stock Solution for SPPS
Context: Standard Solid-Phase Peptide Synthesis (SPPS) requires high concentrations to drive kinetics, especially for sterically hindered N-methyl amino acids.[1]
Materials:
-
N-Boc-N-methyl-(R)-3-cyclohexylalanine (Solid).[1]
-
Anhydrous DMF (Grade: Peptide Synthesis, amine-free).[1]
-
Sonicator (Bath type).
Step-by-Step Workflow:
-
Calculation: Calculate the required mass (
) using .[4]-
Example: For 10 mL of 0.2 M solution (MW ≈ 285.4 g/mol ), weigh 570.8 mg .
-
-
Solvent Addition (Incremental):
-
Add 70% of the calculated volume of DMF to the vial containing the solid.
-
Reasoning: Adding full volume initially can trap air pockets or form a "gum" at the bottom.
-
-
Agitation: Vortex for 30 seconds. If solid persists, sonicate at 25°C for 2 minutes.
-
Validation Check: Hold vial against a light source. The solution must be optically clear with no Schlieren lines (wavy distortions indicating concentration gradients).
-
Final Volume Adjustment: Add remaining DMF to reach the target volume. Invert 5 times to mix.
Protocol B: Troubleshooting "Crash Out" Events
If the compound precipitates or forms a gel upon mixing with coupling reagents (e.g., HATU/DIEA):
-
Diagnosis: Check if the solvent is cold (stored at 4°C). Cold DMF reduces solubility.
-
Thermal Rescue: Warm the solution to 35°C in a water bath. N-methylated amino acids are thermally stable at this temperature.
-
Co-Solvent Addition: Add 10% v/v DCM or NMP . The change in polarity often disrupts crystal lattice formation.
Part 3: Visualization of Workflows
Figure 1: Dissolution & Quality Control Workflow
Caption: A logic-driven flowchart for preparing and validating stock solutions of N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Figure 2: Coupling Decision Tree for Sterically Hindered Amino Acids
Caption: Strategy for coupling N-methylated Cha derivatives, accounting for steric hindrance and solubility constraints.
Part 4: Mechanistic Insights & Synthesis Implications
Why Solubility Matters for N-Methylation:
The N-methyl group on the backbone nitrogen (
-
Coupling Efficiency: The nucleophilicity of the N-methyl amine is reduced compared to a primary amine. Therefore, high solubility is non-negotiable to ensure the reagents (HATU/HOAt) can access the reactive site at high effective concentrations.
-
Aggregation Suppression: Paradoxically, while the monomer is soluble, peptides containing multiple N-methylated residues can form "beta-sheet-like" structures that are difficult to solvate.[1] Using NMP or binary solvent systems (DMF/DCM) is often required to maintain the solubility of the growing peptide chain.
Storage & Stability:
-
Hygroscopicity: N-Boc-N-methyl derivatives can be hygroscopic.[1] Moisture absorption leads to hydrolysis of the active ester during coupling.
-
Recommendation: Store solid at -20°C. Equilibrate to room temperature in a desiccator before opening to prevent condensation, which would compromise solubility in anhydrous DMF.
References
-
LifeTein. (2025). Should My Peptide Be Methylated? Strategic alterations for stability and solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). The effect of N-methylation of amino acids on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.[4][5] Retrieved from [Link]
-
Thermo Scientific Chemicals. (2025). N-Boc-3-cyclohexyl-L-alanine Safety and Handling. Retrieved from [Link][1]
Sources
- 1. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
Technical Guide: Storage, Stability, and Handling of N-Boc-N-methyl-(R)-3-cyclohexylalanine
[1][2]
Executive Summary
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a specialized non-natural amino acid derivative used primarily in the synthesis of peptidomimetics, particularly for HCV protease inhibitors and opioid receptor antagonists. Its structural complexity—combining a hydrophobic cyclohexyl side chain, N-methylation, and an acid-labile Boc group—presents unique stability and handling challenges.
This guide defines a self-validating storage and handling protocol designed to preserve enantiomeric purity (>99% ee) and chemical integrity over extended periods.
Part 1: Chemical Profile & Structural Analysis[1][2][3]
Structural Identity[1][2][3]
-
IUPAC Name: (2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
-
Common Name: Boc-N-Me-D-Cha-OH
-
Molecular Formula: C₁₆H₂₉NO₄[1]
-
Molecular Weight: 299.41 g/mol [1]
-
CAS Registry: While the L-isomer (CAS 97269-22-2) is more common, the (R)-isomer is chemically distinct. Note: Vendors may list this under varying CAS numbers depending on salt forms (e.g., DCHA salt).
Physicochemical Properties Matrix
| Property | Specification / Characteristic | Implications for Handling |
| Physical State | White to off-white crystalline powder | Hygroscopicity varies by purity and amorphous content. |
| Solubility | High in DCM, EtOAc, DMF, DMSO | N-methylation disrupts H-bonding, increasing solubility in organic solvents compared to Boc-Cha-OH. |
| Melting Point | 80–130°C (Broad range typical) | N-methylated amino acids often show broader melting ranges due to rotameric mixtures in the crystal lattice.[1] |
| Chirality | (R)-Configuration (D-isomer analog) | Critical for biological activity; enantiomeric excess must be monitored. |
Structural Visualization
The following diagram illustrates the core structure and the steric influence of the N-methyl group, which dictates both its NMR spectra (rotamers) and coupling difficulty.
Caption: Structural connectivity highlighting the N-methyl/Boc interaction responsible for cis/trans rotamerism observed in NMR.
Part 2: Stability Mechanisms & Degradation Pathways[3]
The Rotamer Phenomenon (Not Degradation)
Unlike standard amino acids, N-methylated Boc-amino acids exist as a mixture of cis and trans isomers (rotamers) around the tertiary carbamate bond.
-
Observation: In ¹H NMR (CDCl₃ or DMSO-d₆), this appears as "doubling" of peaks (e.g., two Boc singlets, two N-Me singlets).
-
Validation: This is not an impurity. Heating the NMR tube (e.g., to 50°C) often coalesces the peaks, confirming rotamerism rather than contamination.[1]
Chemical Degradation Pathways
The compound is relatively stable but susceptible to specific environmental triggers.[1][2]
-
Acidolysis (Critical): The Boc group is highly sensitive to acids.[1] Exposure to trace HCl or TFA vapors (common in peptide labs) will catalyze deprotection.[1]
-
Thermal Decomposition: Stable up to ~60°C. Prolonged exposure to >80°C can induce decarboxylation of the carbamate.[1]
-
Racemization:
Caption: The primary degradation pathway driven by acid exposure, leading to loss of the protecting group.
Part 3: Storage Protocols (The Self-Validating System)
To ensure data integrity and compound stability, adopt this "Self-Validating" storage protocol. "Self-validating" means the storage conditions themselves provide visual or analytical cues if compromised.[1]
Environmental Control[3]
-
Temperature: Store at -20°C ± 5°C for long-term (>1 month). Short-term (active use) at 2–8°C is acceptable.[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly required if the container is tightly sealed.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to acid vapors.[1]
The Desiccation Rule
N-methylated amino acids can be amorphous and hygroscopic.[1] Moisture facilitates hydrolysis and acidolysis.[1]
-
Protocol: Store vials inside a secondary container (desiccator or jar) containing active desiccant (silica gel or Drierite).[1]
-
Indicator: Use color-indicating silica gel.[1] If the silica turns pink/green, the barrier is breached, and the compound must be re-tested for moisture content and purity.[1]
Re-Test Schedule
-
Initial QC: Upon receipt.
-
Routine QC: Every 12 months.
-
Critical QC: Before any GMP or large-scale synthesis step.[1]
Part 4: Quality Control & Analytical Validation[1][2][3]
HPLC Method (Purity)
Standard reverse-phase HPLC is suitable.[1]
-
Column: C18 (e.g., Zorbax Eclipse or Phenomenex Luna), 5µm, 4.6 x 150 mm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 210 nm (amide bond) and 254 nm (weak, as cyclohexyl is not aromatic).[1] Note: Use ELSD or CAD if UV response is too low.[1]
TLC (Quick Check for Free Amine)
A rapid check to verify the Boc group is intact.[1]
-
Mobile Phase: CHCl₃:MeOH:AcOH (90:8:2).[1]
-
Visualization: Ninhydrin stain.[1]
-
Interpretation:
-
N-Boc-N-Me-Cha-OH: No color or very faint yellow (Boc amines do not react well with Ninhydrin).
-
Free Amine (Degradant): Distinct spot (often reddish/brown for secondary amines).[1]
-
NMR (Identity & Rotamers)[1][2]
Part 5: Handling in Synthesis
Coupling Challenges
The N-methyl group introduces significant steric hindrance, making the nitrogen a poor nucleophile and the carboxyl group difficult to activate without racemization.[1]
-
Recommended Reagents: Use powerful coupling agents like HATU or COMU with HOAt (7-aza-1-hydroxybenzotriazole).[1]
-
Base: DIPEA or Collidine.[1]
-
Reaction Time: Extended coupling times (2–4 hours) or double coupling may be required.
Solubility for Reactions
-
DCM: Excellent solubility; good for carbodiimide couplings.[1]
-
DMF/NMP: Standard for SPPS; fully soluble.[1]
-
Water: Insoluble.[1]
Thawing Procedure
-
Remove vial from freezer.
-
Equilibrate: Allow to reach room temperature before opening (approx. 30 mins).
-
Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.[1]
References
-
ChemicalBook. (2025).[1] N-Boc-N-methyl-3-cyclohexanyl-L-alanine Product Information. Link
-
Sigma-Aldrich. (n.d.).[1] Boc-N-Me-Ala-OH Product Specification. Link
-
Thermo Scientific Chemicals. (n.d.).[1] N-Boc-3-cyclohexyl-L-alanine. Link
-
BenchChem. (2025).[1][2] Technical Guide to N-Boc Protected Amino Acids. Link
-
Merck Millipore. (n.d.).[1] N-Methylated Amino Acids for Peptide Synthesis. Link
-
Chem-Impex. (n.d.).[1] Boc-N-methyl-D-alanine Product Data. Link
An In-depth Technical Guide to the Spectral Analysis of N-Boc-N-methyl-(R)-3-cyclohexylalanine
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the chiral amino acid derivative, N-Boc-N-methyl-(R)-3-cyclohexylalanine. This compound is of significant interest to researchers in drug discovery and peptide synthesis due to the conformational constraints and metabolic stability imparted by the N-methyl and cyclohexyl moieties. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral characteristics.
Introduction to N-Boc-N-methyl-(R)-3-cyclohexylalanine
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a non-proteinogenic amino acid that incorporates several key structural features. The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide chemistry, facilitating controlled peptide bond formation. The N-methylation of the amide bond is a common strategy to enhance the pharmacokinetic profile of peptide-based therapeutics by increasing their resistance to enzymatic degradation and improving membrane permeability. The cyclohexylalanine side chain provides a bulky, lipophilic character, influencing the conformational preferences of the molecule.
Due to the specific combination of these features, detailed spectral characterization is crucial for unambiguous identification and quality control in synthetic applications. While a publicly available, complete set of spectra for this exact molecule is not readily found, this guide will provide a detailed, predictive analysis based on the well-established principles of NMR and MS, and by drawing comparisons with closely related, well-characterized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N-Boc-N-methyl-(R)-3-cyclohexylalanine, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
Experimental Protocol: NMR Data Acquisition
A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of N-Boc-N-methyl-(R)-3-cyclohexylalanine in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for Boc-protected amino acids. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may offer different chemical shift dispersions.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
¹³C NMR experiments require a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).
-
Causality Behind Experimental Choices: The choice of a high-field spectrometer is to minimize signal overlap, which can be significant in the aliphatic region of this molecule. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring data comparability across different instruments and laboratories.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of N-Boc-N-methyl-(R)-3-cyclohexylalanine in CDCl₃ is expected to exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | -COOH | The carboxylic acid proton is typically broad and downfield, and its chemical shift is highly dependent on concentration and solvent. |
| ~4.5-4.8 | m | 1H | α-CH | The alpha-proton is coupled to the adjacent β-protons, resulting in a multiplet. Its chemical shift is influenced by the adjacent carboxylic acid and N-methyl groups. |
| ~2.8-3.0 | s | 3H | N-CH₃ | The N-methyl group will appear as a sharp singlet in the downfield region due to the influence of the adjacent nitrogen atom. |
| ~1.6-1.8 | m | 2H | β-CH₂ | These protons are diastereotopic and will appear as a complex multiplet due to coupling with the α-proton and the cyclohexyl methine proton. |
| ~0.8-1.7 | m | 11H | Cyclohexyl-H | The protons of the cyclohexyl ring will give rise to a complex series of overlapping multiplets in the upfield region. |
| ~1.45 | s | 9H | Boc (t-butyl) | The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp, intense singlet. This is a characteristic signature of a Boc group.[1] |
Diagram: ¹H NMR Assignment Workflow
Caption: A typical workflow for the acquisition and analysis of a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carboxylic acid carbonyl carbon is the most downfield signal. |
| ~155-157 | Boc C=O | The carbamate carbonyl of the Boc group appears at a characteristic chemical shift.[2][3] |
| ~80 | Boc C(CH₃)₃ | The quaternary carbon of the Boc group is also a key identifier. |
| ~55-60 | α-C | The chemical shift of the alpha-carbon is influenced by the adjacent nitrogen and carbonyl groups. |
| ~35-45 | Cyclohexyl CH & β-CH₂ | These aliphatic carbons will appear in this region. |
| ~30-35 | N-CH₃ | The N-methyl carbon will be in the mid-range of the aliphatic region. |
| ~28 | Boc C(CH₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal. |
| ~25-27 | Cyclohexyl CH₂ | The remaining methylene carbons of the cyclohexyl ring will be in the upfield region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
-
ESI-MS Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Causality Behind Experimental Choices: ESI is chosen for its ability to generate intact molecular ions of thermally labile and non-volatile compounds. The addition of an acid in positive ion mode facilitates the formation of the protonated molecule, which is the precursor for subsequent fragmentation analysis. Tandem MS (MS/MS) is crucial for structural elucidation as it provides information about the connectivity of the molecule.
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum of N-Boc-N-methyl-(R)-3-cyclohexylalanine (Molecular Weight: 285.40 g/mol ) is expected to show a prominent ion at m/z 286.41 corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum of this ion will likely exhibit characteristic fragmentation patterns associated with the Boc group.
Predicted Fragmentation Pathways:
-
Loss of isobutylene (C₄H₈): A major fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 230.35.[4]
-
Loss of the entire Boc group (C₅H₈O₂): The loss of the entire Boc group (100 Da) will result in a fragment ion at m/z 186.31.
-
Loss of tert-butanol (C₄H₁₀O): The loss of tert-butanol (74 Da) can also occur, yielding a fragment at m/z 212.31.
-
Loss of CO₂ from the [M+H-C₄H₈]⁺ ion: The fragment at m/z 230.35 can further lose carbon dioxide (44 Da) to give an ion at m/z 186.31.[4]
Table of Predicted Fragment Ions:
| m/z | Proposed Fragment |
| 286.41 | [M+H]⁺ |
| 230.35 | [M+H - C₄H₈]⁺ |
| 212.31 | [M+H - C₄H₁₀O]⁺ |
| 186.31 | [M+H - C₅H₈O₂]⁺ |
Diagram: Key ESI-MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Conclusion
The comprehensive spectral analysis of N-Boc-N-methyl-(R)-3-cyclohexylalanine, as predicted in this guide, provides a robust framework for its characterization. The distinctive signals in both ¹H and ¹³C NMR, particularly those of the Boc and N-methyl groups, serve as reliable diagnostic markers. Furthermore, the characteristic fragmentation patterns observed in ESI-MS/MS offer definitive confirmation of the presence of the Boc protecting group and the overall molecular structure. By understanding the principles behind the experimental choices and the resulting spectral data, researchers can confidently synthesize, purify, and utilize this valuable building block in their drug discovery and development endeavors.
References
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
质谱学报. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
Sources
Technical Deep Dive: N-Methylation Strategies in Therapeutic Peptide Engineering
Executive Summary
For drug development professionals, the incorporation of N-methylated amino acids represents a pivotal strategy in transitioning from "hit" peptides to "lead" candidates. Beyond simple structural modification, N-methylation fundamentally alters the physicochemical landscape of the peptide backbone.[1][2] It acts as a dual-function tool: enhancing metabolic stability by eliminating the proteolytically susceptible amide hydrogen, and improving membrane permeability by reducing the desolvation energy required to enter the lipid bilayer (the "Chameleon Effect").
This guide serves as a technical blueprint for implementing N-methylation in Solid-Phase Peptide Synthesis (SPPS), moving beyond standard protocols to address the steric and kinetic challenges inherent to these modifications.
Part 1: The Physicochemical Imperative
The "Chameleon" Mechanism
The primary barrier to peptide oral bioavailability is the energetic cost of desolvating polar amide bonds. N-methylation removes a hydrogen bond donor (NH), lowering this energetic penalty.[1]
-
Conformational Constraint: The methyl group introduces steric clash (
strain) that severely restricts and torsion angles, often locking peptides into bioactive turn conformations (e.g., -turns). -
Proteolytic Shielding: The steric bulk of the N-methyl group prevents the approach of proteases (like chymotrypsin) to the scissile bond, extending plasma half-life from minutes to hours.
Decision Matrix: When to Methylate?
Use the following logic flow to determine the necessity of N-methylation in your lead optimization campaign.
Figure 1: Strategic decision tree for initiating N-methylation campaigns in peptide drug discovery.
Part 2: Strategic Synthesis Pathways
The synthesis of N-methylated peptides presents two distinct challenges: coupling to a secondary amine (difficult nucleophile) and coupling of an N-methylated amino acid (steric hindrance at the activation site).[2]
Route A: Pre-formed Building Blocks
Commercially available Fmoc-N-Me-Xxx-OH building blocks are the most reliable route for standard sequences.
-
Pros: High purity, standard coupling protocols (mostly).
-
Cons: High cost, limited availability for exotic side chains.
Route B: On-Resin Site-Specific Methylation (The Fukuyama-Mitsunobu Strategy)
For research screening or non-standard residues, on-resin methylation is superior. The Fukuyama-Mitsunobu reaction is the "Gold Standard" here, offering greater control than reductive amination (formaldehyde/NaCNBH
Mechanism of Action
-
Activation: The free amine is protected/activated with o-Nitrobenzenesulfonyl chloride (o-NBS), rendering the NH proton highly acidic (pKa ~10).
-
Alkylation: A Mitsunobu reaction (Alcohol + DIA/DEAD + PPh3) installs the methyl group.
-
Deprotection: The o-NBS group is removed via nucleophilic aromatic substitution (thiolysis), leaving the secondary amine.
Part 3: Detailed Experimental Protocols
Protocol 1: The Fukuyama-Mitsunobu On-Resin Methylation
Use this protocol to convert a resin-bound primary amine to an N-methyl secondary amine.
Reagents:
-
o-NBS-Cl: o-Nitrobenzenesulfonyl chloride
-
Collidine: 2,4,6-Trimethylpyridine (Base)
-
Mitsunobu Reagents: Triphenylphosphine (PPh
), Methanol (MeOH, anhydrous), Diisopropyl azodicarboxylate (DIAD). -
Deprotection: 2-Mercaptoethanol (2-ME), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Step-by-Step Workflow:
-
Sulfonylation (Activation):
-
Wash resin (Fmoc-deprotected) with DCM (3x).
-
Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.
-
Shake for 15 min . Repeat once to ensure complete coverage.
-
Validation: Kaiser Test must be negative (No free primary amines).
-
-
Methylation (Mitsunobu):
-
Dissolve PPh
(5 eq) and MeOH (10 eq) in dry THF/DCM (1:1). -
Add this solution to the resin.[3]
-
Add DIAD (5 eq) dropwise (Exothermic!).
-
Shake for 1 hour .
-
Note: Strictly anhydrous conditions are required to prevent side reactions.
-
-
Desulfonylation (Deprotection):
-
Wash resin with NMP.[3]
-
Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Shake for 5 minutes . Repeat this step 2 times .
-
Validation:Chloranil Test (see Part 4) must be positive (Blue/Green beads indicating secondary amine).
-
Protocol 2: Coupling to the N-Methylated Residue
This is the critical bottleneck. The secondary amine is sterically hindered and less nucleophilic.
Reagent Selection Guide:
| Reagent | Reactivity | Racemization Risk | Recommendation |
| HATU | High | Low | Primary Choice. Use with HOAt. |
| PyAOP | Very High | Very Low | Best for difficult couplings. Phosphonium salt equivalent of HATU. |
| COMU | High | Low | Safer alternative to HATU (non-explosive leaving group).[4] |
| HBTU/TBTU | Moderate | Moderate | Avoid. Insufficient for N-Me couplings. |
| PyBrOP | High | High | Use only for N-Me to N-Me couplings (very difficult). |
Coupling Procedure (HATU Method):
-
Dissolve Fmoc-AA-OH (5 eq) , HATU (5 eq) , and HOAt (5 eq) in DMF.
-
Add DIEA (10 eq) . Pre-activate for only 30-60 seconds (prolonged activation causes racemization).
-
Add to resin containing the N-methylated amine.
-
Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.
-
Validation: Chloranil Test must be colorless.
Part 4: In-Process Quality Control (Self-Validation)
Standard colorimetric tests (Kaiser) fail for N-methylated residues because they detect primary amines.[5] You must validate using the Chloranil Test .
The Chloranil Test (For Secondary Amines)[5][6][7][8]
-
Reagent A: 2% Acetaldehyde in DMF.[6]
-
Reagent B: 2% Chloranil (tetrachloro-1,4-benzoquinone) in DMF.
Procedure:
-
Take a few resin beads in a small tube.[7]
-
Add 2 drops Reagent A and 2 drops Reagent B.
-
Wait 5 minutes.
-
Dark Blue/Green Beads: Positive (Secondary amine present).[5] Result expected after Fukuyama deprotection.
-
Colorless/Yellow Beads: Negative (Acylated amine). Result expected after successful coupling.
-
Part 5: Visualizing the Workflow
The following diagram illustrates the complete cycle of introducing an N-methylated residue and extending the chain.
Figure 2: The Fukuyama-Mitsunobu workflow for solid-phase N-methylation.
References
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
-
Teixidó, M., et al. (2005).[3] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
Methodological & Application
Solid-phase peptide synthesis using N-Boc-N-methyl-(R)-3-cyclohexylalanine
Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Boc-N-methyl-(R)-3-cyclohexylalanine
Executive Summary
The incorporation of N-Boc-N-methyl-(R)-3-cyclohexylalanine (Boc-N-Me-Cha-OH) into peptide sequences presents a "double steric penalty": the bulky cyclohexyl side chain combined with the N-methyl group on the backbone. This modification is highly valued in drug discovery for inducing conformational constraints and improving metabolic stability against proteases. However, standard SPPS protocols frequently fail, resulting in deletion sequences and low yields.
This guide provides a field-proven, optimized protocol for Boc-chemistry SPPS . It prioritizes the use of high-efficiency coupling reagents (HATU/HOAt) and specific monitoring techniques (Chloranil test) to ensure sequence fidelity.
Strategic Considerations & Material Specifications
The Challenge: Steric Shielding
Unlike standard amino acids, N-methylated residues lack the amide proton, preventing hydrogen bonding and altering the local solvation shell. When combined with the cyclohexyl group (a cyclohexane ring), the reactive amine is deeply shrouded.
-
Kinetic Consequence: Coupling rates can be 10–100x slower than standard alanine.
-
Thermodynamic Consequence: The acylation step is prone to premature termination or racemization if activation is too aggressive (e.g., using acid chlorides without base control).
Material Specifications
| Component | Specification | Critical Note |
| Target AA | N-Boc-N-methyl-(R)-3-cyclohexylalanine | Ensure (R)-enantiomeric purity >99% to prevent diastereomeric impurities. |
| Resin | MBHA (for amides) or PAM (for acids) | Loading: Low loading (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation. |
| Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Superior to HBTU/TBTU for hindered secondary amines due to the HOAt leaving group effect. |
| Base | DIEA (Diisopropylethylamine) | Must be fresh and amine-free (distilled if necessary). |
| Solvent | NMP (N-methylpyrrolidone) | Preferred over DMF for coupling hindered residues due to better swelling and solubilization. |
Experimental Protocol: The "Power-Coupling" Cycle
This protocol assumes a standard Boc-SPPS workflow. If using this residue as the N-terminal cap in Fmoc-SPPS, skip the TFA deprotection steps after coupling.
Phase A: Resin Preparation & Deprotection
-
Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).
-
Deprotection (Boc Removal):
-
Treat with 50% TFA in DCM (containing 0.5% indole as scavenger) for 2 min (Flow wash).
-
Treat with 50% TFA in DCM for 20 min (Reaction).
-
-
Washing: DCM (3x), MeOH (1x), DCM (3x).
-
Neutralization:
-
Crucial Step: Treat with 10% TEA (Triethylamine) in DCM (2 x 2 min).
-
Why: The N-methyl amine forms a stable salt. Efficient neutralization is vital to expose the nucleophilic amine.
-
Phase B: Activation & Coupling (The Critical Step)
Standard DIC/HOBt coupling is insufficient here. We utilize in-situ HATU activation.
-
Calculation: Use 3.0 equivalents of Boc-N-Me-Cha-OH relative to resin loading.
-
Activation Cocktail:
-
Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in minimal NMP.
-
Add HOAt (3.0 eq) (optional but recommended for extreme hindrance).
-
Add DIEA (6.0 eq) immediately before adding to resin.
-
Pre-activation time:Exactly 1 minute . (Do not over-activate; HATU can guanidinylate the amine if left too long).
-
-
Coupling Reaction:
Phase C: Monitoring (The Chloranil Test)
STOP: Do NOT use the Kaiser (Ninhydrin) test. It yields false negatives for secondary amines.
Protocol:
-
Remove a few resin beads and wash with Ethanol.
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes.
-
Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling). -> Repeat Phase B (Double Couple).
-
Colorless/Amber Beads: Negative (Coupled). -> Proceed.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for coupling this specific hindered residue.
Caption: Figure 1. Optimized Boc-SPPS Cycle for N-methylated residues, highlighting the critical Chloranil QC checkpoint.
Cleavage Protocol (TFMSA Method)
While HF is the gold standard for Boc cleavage, TFMSA (Trifluoromethanesulfonic Acid) offers a robust alternative that does not require vacuum lines, suitable for most labs.
Safety: TFMSA is a superacid. Work in a fume hood.
-
Preparation: Dry the peptide-resin (vacuum, overnight).
-
Scavenger Mix: Add Thioanisole (10%) and EDT (Ethanedithiol, 5%) to the resin.
-
Acid Addition:
-
Cool vessel to 0°C (Ice bath).
-
Add TFA (Trifluoroacetic acid) (approx. 10 mL/g resin). Stir 5 min.
-
Slowly add TFMSA (1 mL per 10 mL TFA).
-
-
Reaction:
-
Stir at 0°C for 30 mins.
-
Warm to Room Temp and stir for 90–120 mins.
-
-
Precipitation:
-
Filter resin (glass frit).
-
Precipitate filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge and wash pellet 3x with ether.
-
Troubleshooting & QC Data
| Issue | Diagnosis | Solution |
| Deletion Sequences | Mass Spec shows [M - Residue] | Incomplete coupling. Switch to HATU/HOAt and increase temp to 50°C. |
| Racemization | HPLC shows doublet peaks | Base-catalyzed epimerization. Reduce pre-activation time (<1 min) and use Collidine instead of DIEA. |
| Low Loading | First residue fails to attach | Use Cesium Salt method for PAM resin loading (Gisin method). |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Peptide.com. (2025). Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Technical Bulletin 1177). Aapptec. Link
-
BenchChem. (2025).[5][8] Monitoring of Peptide Coupling: The Chloranil Test vs Kaiser Test.[3][4] Technical Support Center.[3] Link
-
Sigma-Aldrich. (2025). Boc Resin Cleavage Protocol: HF and TFMSA Procedures.[8][9] MilliporeSigma Protocols. Link
-
Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBroP and PyBOP. Tetrahedron Letters, 31(5), 669-672. Link
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Application Note: N-Boc Deprotection Strategies for N-Methylated Amino Acids
Executive Summary & Scientific Context
N-methylated amino acids are critical components in the design of peptidomimetics, particularly for improving metabolic stability and membrane permeability (e.g., Cyclosporine A).[1] However, the N-methyl group introduces significant steric constraints and electronic effects that complicate standard solid-phase and solution-phase synthesis.
While the tert-butyloxycarbonyl (Boc) group is removed via acidolysis, the primary challenge with N-methylated peptides is not the deprotection itself, but the Diketopiperazine (DKP) formation that occurs immediately post-deprotection upon neutralization.[1] The N-methyl group favors the cis-peptide bond conformation, dramatically accelerating the nucleophilic attack of the liberated N-terminal amine onto the preceding carbonyl, leading to premature chain cleavage.
This guide details three validated protocols for N-Boc removal, specifically optimized to suppress DKP formation and handle steric bulk.
Mechanism of Action & The "DKP Trap"[2]
Acidolytic Cleavage
The standard removal of the Boc group proceeds via an SN1-like mechanism. Protonation of the carbamate oxygen leads to the elimination of the tert-butyl cation (isobutylene) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine salt.
The N-Methyl Conformation Risk
In non-methylated peptides, the peptide bond predominantly exists in the trans conformation (
Experimental Protocols
Method A: Standard TFA/DCM (Solution Phase)
Best for: Solution-phase synthesis where the amine salt can be isolated and stored.
Reagents:
-
Trifluoroacetic acid (TFA), HPLC grade.[1]
-
Scavenger Cocktail: Triethylsilane (TES) and Water (if Trp/Met/Cys are absent).[1] Use Thioanisole/EDT if sensitive side chains are present.[1]
Protocol:
-
Preparation: Dissolve the N-Boc protected N-methyl peptide (1.0 equiv) in DCM (concentration ~0.1 M).
-
Acidification: Cool the solution to 0°C. Add TFA dropwise to reach a final ratio of 1:1 (v/v) TFA:DCM.
-
Note: The high concentration of TFA is necessary to overcome the buffering capacity of the carbamate and ensure rapid protonation despite the steric bulk of the N-methyl group.
-
-
Scavenging: Immediately add Triethylsilane (2.5% v/v) and H₂O (2.5% v/v).
-
Why: The tert-butyl cation is an electrophile that can alkylate electron-rich N-methyl indoles (Trp) or thioethers (Met). TES acts as a hydride donor to quench the cation irreversibly.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes. Monitor via TLC or LC-MS (loss of M+100 or M+56 peak).[1]
-
Workup (Precipitation): Do not neutralize in the aqueous phase.[1] Concentrate the mixture to an oil under reduced pressure (keep bath <30°C).
-
Isolation: Add cold diethyl ether (Et₂O) to precipitate the peptide trifluoroacetate salt. Centrifuge and wash 3x with Et₂O. Dry under high vacuum.[1]
Method B: HCl in Dioxane (Solid Phase / Salt Formation)
Best for: Generating stable Hydrochloride salts; avoiding fluorinated counter-ions.[1]
Reagents:
Protocol:
-
Application: Treat the resin-bound or free N-Boc peptide with 4M HCl/Dioxane (20 equiv of HCl).
-
Reaction: Stir at RT for 30 minutes.
-
Observation: N-methyl amino acids may require slightly longer (45 min) due to steric hindrance around the carbamate.
-
-
Workup:
Method C: Lewis Acid Catalysis (TMSOTf)
Best for: Highly acid-sensitive substrates where TFA/HCl causes side-chain damage.
Reagents:
Protocol:
-
Mixture: Dissolve substrate in DCM. Add 2,6-Lutidine (1.5 equiv).[1]
-
Activation: Add TMSOTf (1.1 equiv) dropwise at 0°C.
-
Mechanism: Silylation of the carbamate oxygen facilitates the loss of the tert-butyl group under much milder conditions than protic acids.
-
Quench: Quench with saturated aqueous NaHCO₃ (carefully) or methanol.
Critical Control Point: Preventing DKP Formation
The Danger Zone: The moment the amine salt (R-NH₂·HX) is neutralized to the free amine (R-NH₂) for the next coupling, DKP formation becomes the dominant competitive reaction.
Protocol: In-Situ Neutralization (The "Magic" Step) Do not perform a separate neutralization wash (e.g., 10% DIEA/DCM) for N-methylated peptides.
-
Deprotection: Perform Method A or B (leave peptide as TFA/HCl salt).[1]
-
Wash: Wash resin with DCM only (to remove excess acid).[1] Avoid DMF (promotes cis-isomer).[1]
-
Coupling Cocktail: Prepare the next amino acid (AA), Coupling Reagent (HATU/PyBOP), and Base (DIEA/NMM) in a separate vial.
-
Stoichiometry: AA (3-5 eq) : HATU (3-5 eq) : DIEA (6-10 eq).
-
-
Simultaneous Addition: Add the activated coupling mixture directly to the protonated peptide salt.
Comparative Data Analysis
| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane | Method C: TMSOTf |
| Acid Strength | High (pKₐ ~0) | High (pKₐ ~ -6) | Lewis Acid (Mild) |
| Scavenger Need | Critical (TES/Thioanisole) | Moderate | Low |
| Salt Form | Trifluoroacetate | Hydrochloride | N/A (Transient) |
| DKP Risk | High (if neutralized improperly) | High | Moderate |
| Throughput | High (Standard SPPS) | Medium (Batch) | Low (Specialized) |
Visualization of Pathways[2]
Diagram 1: DKP Formation vs. Successful Coupling
This diagram illustrates the kinetic competition between the desired chain elongation and the fatal DKP side reaction.[1]
Caption: Kinetic competition between peptide elongation (green path) and DKP formation (red path). N-methylation accelerates the red path.
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group."[1] International Journal of Peptide and Protein Research, vol. 12, no.[1] 5, 1978, pp. 258-268.[1] [1]
-
Gilon, C., et al. "Backbone cyclization: A new method for conferring conformational constraint on peptides."[1] Biopolymers, vol. 31, no.[1] 6, 1991, pp. 745-750.[1] (Discusses conformational effects of N-alkylation).
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1] (Standard reference for Lewis Acid deprotection conditions). [1]
-
Alsina, J., et al. "Solid-Phase Synthesis of C-Terminal Prolyl Peptides."[1] Journal of the American Chemical Society, vol. 108, 1986.[1] (Foundational work on DKP mechanisms). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
Introduction: Navigating the Deprotection of a Sterically Demanding Amino Acid Derivative
An Application Guide for the TFA-Mediated Cleavage of N-Boc-N-methyl-(R)-3-cyclohexylalanine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and complex molecules, prized for its stability across a wide range of chemical conditions and its clean, acid-labile removal.[1][2][] Trifluoroacetic acid (TFA) stands as the reagent of choice for this deprotection, favored for its efficacy and volatility, which simplifies product isolation.[1]
This document provides an in-depth guide to the TFA-mediated cleavage of a specific and challenging substrate: N-Boc-N-methyl-(R)-3-cyclohexylalanine. The presence of both an N-methyl group and a bulky cyclohexylalanine side chain introduces significant steric hindrance that can influence reaction kinetics and completeness.[4][5] Understanding the mechanistic nuances, potential side reactions, and optimized protocols is therefore critical for researchers aiming for high-yield, high-purity synthesis of the resulting secondary amine. This guide is designed to provide both the theoretical foundation and the practical, field-proven protocols necessary to achieve this outcome reliably.
The Underlying Chemistry: Mechanism of Acidolysis
The cleavage of the Boc group by TFA is a classic acid-catalyzed elimination reaction (specifically, an E1 elimination).[6] The process unfolds through a sequence of well-understood steps, which is crucial for troubleshooting and optimization.
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA. This step activates the protecting group, making the carbonyl carbon more electrophilic.[1][6]
-
Carbocation Formation: The protonated intermediate is unstable. The tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable, resonance-stabilized tert-butyl cation and a transient carbamic acid intermediate.[1][6]
-
Irreversible Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[1][6]
-
Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt as the final product.[6]
It is imperative to conduct this reaction in a well-ventilated fume hood, as it generates both gaseous CO₂ and involves volatile, corrosive TFA.[7][8][9]
Caption: Competing pathways for the reactive tert-butyl cation.
Safety First: Handling Trifluoroacetic Acid (TFA)
TFA is a highly corrosive and volatile acid that requires strict safety protocols. All work must be performed in a certified chemical fume hood. [7][8][9]
-
Health Hazards: Causes severe skin burns, serious eye damage, and is harmful if inhaled. [7][8]Exposure can lead to nausea, coughing, and shortness of breath. [8]* Personal Protective Equipment (PPE): The following PPE is mandatory when handling TFA: [8][9][10] * Splash-proof chemical goggles and a face shield.
-
Acid-resistant gloves (double-gloving with nitrile is recommended for small volumes; change immediately upon contact). [8] * A chemical-resistant lab coat.
-
Long pants and closed-toe shoes.
-
-
Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower. [9][10]In case of skin contact, wash the affected area thoroughly with plenty of water. [8]For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [8][11]* Storage and Incompatibilities: Store TFA in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosives. [7][9]It is incompatible with strong bases, oxidizing agents, reducing agents, and metals. [9]
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for the solution-phase TFA cleavage of N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Materials and Reagents
-
N-Boc-N-methyl-(R)-3-cyclohexylalanine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional, for azeotropic removal)
-
Diethyl ether (or MTBE), cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Nitrogen or argon supply (optional)
-
Standard glassware for work-up
Protocol 1: Standard Deprotection and Isolation as TFA Salt
This is the most direct method, yielding the trifluoroacetate salt of the product.
-
Preparation: In a round-bottom flask, dissolve the N-Boc-N-methyl-(R)-3-cyclohexylalanine (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cooling (Optional but Recommended): Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This helps to control any potential exotherm. [6]3. TFA Addition: Slowly add TFA to the stirred solution. A common and effective final concentration is 25-50% TFA in DCM (v/v). [1][12]For this sterically hindered substrate, starting with 50% TFA is advisable.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The N-methyl and cyclohexyl groups may slow the reaction compared to simpler amines. [5]5. Monitoring: Check for the consumption of starting material using Thin-Layer Chromatography (TLC) or LC-MS (see Section 5.1).
-
Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. [6]7. Azeotropic Removal of Residual TFA: To ensure complete removal of TFA, add DCM or toluene to the residue and concentrate again. Repeat this co-evaporation step 2-3 times. [6]This step is crucial as residual acid can interfere with subsequent reactions.
-
Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM. Add this solution dropwise to a flask containing cold diethyl ether (at least 10-20 times the volume of the DCM) with vigorous stirring. The product's TFA salt should precipitate as a solid. [1][6]9. Isolation: Collect the solid product by vacuum filtration. Wash the solid with several portions of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the isolated solid under high vacuum to yield the final product, (R)-N-methyl-3-cyclohexylalaninium trifluoroacetate.
Protocol 2: Post-Deprotection Neutralization to Free Amine
If the free amine is required for the next synthetic step, a neutralization work-up is necessary.
-
Follow Steps 1-6 from Protocol 4.2.
-
Neutralization: Dissolve the crude residue in an appropriate organic solvent (e.g., DCM or ethyl acetate). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until CO₂ evolution ceases. [13]3. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free (R)-N-methyl-3-cyclohexylalanine.
-
Alternative: For small-scale reactions or water-soluble amines, after concentration (Step 1), the residue can be dissolved in a solvent like methanol and stirred with a basic ion-exchange resin (e.g., Amberlyst A-21) for 30-60 minutes. [14][15]Filtering off the resin and evaporating the solvent yields the clean, free amine without an aqueous work-up. [14][15]
-
Analytical Methods and Data
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective way to monitor the reaction's progress. [5][6]
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A polar solvent system is typically required. A good starting point is 10% Methanol in DCM.
-
Procedure:
-
Spot the TLC plate with the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).
-
Elute the plate in the TLC chamber.
-
Visualize under a UV lamp (the Boc-protected starting material may be visible).
-
Stain the plate with a ninhydrin solution and heat gently. The deprotected product, being a secondary amine, will typically stain yellow or orange, while the N-Boc starting material will not stain. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates reaction progression. [5]
-
Summary of Reaction Conditions
The choice of conditions can be tailored based on the substrate's reactivity and stability.
| TFA Concentration (% v/v in DCM) | Temperature | Typical Time | Notes |
| 25% | Room Temp | 2-4 hours | A common starting point, generally effective. [1]May be slow for this sterically hindered substrate. |
| 50% | Room Temp | 1-2 hours | Faster deprotection, often preferred for robust substrates. [1][16]Recommended for N-Boc-N-methyl-(R)-3-cyclohexylalanine. |
| 95-100% (Neat) | 0 °C to RT | 15-60 min | Very rapid, but may increase the risk of side reactions if scavengers are not used. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Reaction Time/Temperature: Steric hindrance from the N-methyl and cyclohexyl groups slows the reaction. [5]2. Insufficient Acid: TFA may be old/have absorbed water, reducing its effective strength. [5] | 1. Increase the reaction time and monitor by TLC. If still incomplete, consider gently warming the reaction to 30-40 °C. 2. Use fresh, high-quality TFA. Increase the concentration of TFA (e.g., from 25% to 50%). |
| Product Fails to Precipitate | The TFA salt of the product may have some solubility in ether or may be an oil. | Try a different anti-solvent, such as pentane or hexane. Ensure the ether is sufficiently cold. Alternatively, proceed with a neutralization and extraction work-up (Protocol 4.3). |
| Low Yield after Work-up | The product (especially the free amine) may have some water solubility, leading to losses during aqueous extraction. | Minimize the volume of aqueous washes. Use brine for the final wash to reduce solubility in the aqueous layer. Consider the non-aqueous work-up with a basic resin. |
| Unexpected Peaks in LC-MS/NMR | Possible side reactions, though less likely for this substrate. Could also be residual TFA or solvent. | Ensure thorough co-evaporation to remove residual TFA. If side products are suspected, consider adding a scavenger like TIS (1-5% v/v) to the initial reaction mixture. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D. Retrieved from [Link]
-
Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
Pearson, D. A., Blanchette, M., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. Retrieved from [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]
-
Mbigha, A. M., Ntoukam, A. J., & Nchinda, A. T. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1283. Retrieved from [Link]
-
Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]
-
Reddit. (2013, March 15). Boc removals with TFA in peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. amherst.edu [amherst.edu]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. isotope.com [isotope.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. peptide.com [peptide.com]
Application Note: High-Efficiency Incorporation of N-Boc-N-methyl-(R)-3-cyclohexylalanine
[1]
Executive Summary & Chemical Profile
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a specialized building block used to enhance the pharmacokinetic profile of therapeutic peptides.[1]
-
Metabolic Stability: The N-methylation prevents enzymatic degradation by proteases that require a free amide hydrogen.
-
Conformational Constraint: Promotes cis-peptide bond formation, often inducing turn structures (e.g.,
-turns) critical for receptor binding.[1] -
Lipophilicity: The cyclohexyl group (Cha) is significantly more lipophilic and bulky than Phenylalanine (Phe), improving membrane permeability.
Critical Synthetic Challenge: The "N-Methyl Gate"
While coupling Boc-NMe-D-Cha to the peptide chain is moderately challenging, the primary failure point occurs during chain elongation (coupling the next amino acid onto the N-Me-Cha residue).[1] The secondary amine of N-Me-Cha is sterically shielded by both the N-methyl group and the bulky cyclohexyl ring, drastically reducing nucleophilicity.[1]
Strategic Planning: Boc vs. Fmoc Compatibility
Crucial Warning: This building block is N-Boc protected.[1]
-
Boc-SPPS: It is fully compatible.[1] The Boc group is removed with TFA, and the peptide-resin linkage (PAM, MBHA) withstands this.[2]
-
Fmoc-SPPS: It is incompatible for internal positions.[1] Removing the Boc group requires TFA, which will prematurely cleave the peptide from acid-labile Fmoc resins (Wang, Rink Amide).
-
Exception: It can be used as the final N-terminal residue in Fmoc-SPPS, provided no further extension is required.[1]
-
Visual Workflow: The Steric Bottleneck
The following diagram illustrates the synthesis cycle, highlighting the specific modifications required for this residue.
Figure 1: Boc-SPPS cycle modifications.[1] Note the critical bottleneck at Step 4, where standard coupling reagents often fail.
Experimental Protocols
Protocol A: Coupling Boc-NMe-D-Cha TO the Resin/Peptide
Objective: Attach the N-methylated residue to the growing chain.[1]
Although the incoming amino acid is bulky, the amine on the resin is likely primary (unless the previous residue was also N-methylated). Standard high-efficiency coupling is usually sufficient.[1]
Reagents:
-
Activator: HATU (0.9 eq relative to AA) or HBTU/HOBt.
-
Base: DIPEA (2.0 eq relative to AA).
-
Solvent: DMF or NMP (NMP is superior for aggregation prevention).
Procedure:
-
Dissolve: Dissolve Boc-NMe-D-Cha (3.0 eq) and HATU (2.9 eq) in minimum NMP.
-
Activate: Add DIPEA (6.0 eq).[3] Shake for 30 seconds.
-
Couple: Add to the resin. Agitate for 2 hours at room temperature.
-
Monitor: Perform Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete. Recouple.
-
Colorless beads: Complete.
-
Protocol B: Chain Elongation (The "Hard" Coupling)
Objective: Couple the NEXT amino acid onto the N-Me-Cha secondary amine. This is the most difficult step. The secondary amine is sterically hindered. Standard HBTU/DIPEA protocols will likely result in <20% yield and deletion sequences.
Recommended Reagent: HATU/HOAt or PyBrOP
-
HATU/HOAt: The 7-azabenzotriazole group provides "anchimeric assistance," boosting the reaction rate for secondary amines.
-
PyBrOP: Highly effective for N-methyl couplings as it generates a reactive acid bromide intermediate in situ.[1]
Procedure (HATU Method):
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the Boc group from N-Me-Cha.[1]
-
Wash: DCM (5x).
-
Neutralization: 5% DIPEA in DCM (3 x 2 min). Crucial: Ensure all acid is removed.
-
QC (Pre-Coupling): Perform Chloranil Test (see below). Do NOT use Kaiser test.
-
Activation:
-
Coupling: Add to resin. Agitate for 3–16 hours (Overnight recommended).
-
Double Coupling (Mandatory): Drain and repeat step 5-6 with fresh reagents.
Quality Control: The Chloranil Test
The Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (no color) with N-Me-Cha. You must use the Chloranil test for secondary amines.[6]
Reagents:
Protocol:
-
Take a small sample of resin beads (~1-2 mg) in a small glass tube.
-
Wash beads 3x with Ethanol to remove DIPEA (which causes false positives).
-
Add 2 drops Solution A and 2 drops Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
Cleavage Protocol (TFMSA Alternative)
HF (Hydrogen Fluoride) is the standard for Boc cleavage but is hazardous. The TFMSA (Trifluoromethanesulfonic acid) method is a safer, high-yield alternative for this lipophilic peptide.[1]
Cocktail Composition (Low Acidity - "High Scavenger"):
Procedure:
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield after N-Me-Cha | Incomplete coupling of the next residue due to sterics.[1] | Switch to PyBrOP or COMU . Use microwave irradiation (50°C, 20W) if available.[1] |
| Racemization | Base-catalyzed enolization during activation.[1] | Use TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base.[1] Maintain 0°C during activation. |
| Aggregation | Hydrophobic Cha side chain causes resin collapse. | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% DBU to the coupling mixture. |
| False Negative QC | Kaiser test used on N-methyl amine.[1] | Use Chloranil Test or micro-cleavage followed by HPLC/MS.[13] |
References
-
Coste, J., et al. (1990). "BOP and congeners: Present status and new developments." Peptide Res, 3, 161-180.[1] (Seminal work on HATU/BOP for difficult couplings).
-
Teixidó, M., et al. (2005).[3] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science.
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
-
Merck/Novabiochem. "Chloranil Test Protocol." Novabiochem Peptide Synthesis Manual.
-
Tam, J.P., et al. (1986). "Mechanisms of aspartimide formation: The effects of protecting groups, acid, base, and temperature." Journal of the American Chemical Society.[3] (Reference for TFMSA/Acid stability).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
Application Note: Solution-Phase Synthesis with N-Boc-N-methyl-(R)-3-cyclohexylalanine
Executive Summary
N-Boc-N-methyl-(R)-3-cyclohexylalanine (N-Me-Cha) represents a "perfect storm" of synthetic challenges: it combines the extreme steric bulk of a cyclohexyl side chain with the conformational constraints of N-methylation. While these features make it highly desirable for medicinal chemistry—improving metabolic stability, membrane permeability, and locking bioactive conformations—they frequently result in failed couplings, epimerization, and diketopiperazine (DKP) formation during synthesis.
This guide provides field-proven, self-validating protocols to overcome these barriers. Unlike standard amino acid couplings, N-Me-Cha requires high-energy activation (HATU/HOAt) and specific handling to prevent side reactions.
Chemical Profile & Critical Analysis[1]
Physiochemical Properties
| Property | Description |
| Molecule | N-Boc-N-methyl-(R)-3-cyclohexylalanine |
| Stereochemistry | (R)-enantiomer (D-configuration analog) |
| Solubility | High in DCM, DMF, THF, EtOAc; Insoluble in Water. |
| Steric Class | Extreme . The |
| Key Risk | Racemization (via oxazolonium intermediates) and DKP Formation (upon N-terminal deprotection). |
The Mechanistic Challenge
-
Reduced Nucleophilicity: When acting as a nucleophile (amine), the N-methyl group sterically hinders the nitrogen, reducing reaction rates by orders of magnitude compared to primary amines.
-
Epimerization: Activation of N-methylated acids facilitates the formation of oxazolonium salts. Unlike standard amino acids, the absence of an amide hydrogen prevents the formation of stable oxazolones, but base-catalyzed enolization remains a high risk if reaction times are prolonged.
-
Cis/Trans Rotamers: The N-methyl amide bond exists as an equilibrium of cis and trans isomers, complicating NMR analysis and potentially affecting reaction kinetics.
Protocol A: Activation & Coupling (Acting as Acyl Donor)
Scenario: Coupling N-Boc-N-Me-(R)-Cha-OH to a primary or secondary amine (R-NH₂).
Strategic Selection
Standard carbodiimides (EDC/HOBt) are insufficient for this residue. The activation must be rapid to minimize racemization, and the active ester must be highly reactive to overcome the steric wall of the cyclohexyl group.
-
Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Alternative: COMU (safer, often higher efficiency).
Step-by-Step Methodology
Reagents:
-
N-Boc-N-Me-(R)-Cha-OH (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Crucial additive to suppress racemization.
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Avoid DCM for the coupling step if possible, as polar aprotic solvents stabilize the transition state.
Procedure:
-
Pre-Activation (Critical):
-
Dissolve N-Boc-N-Me-(R)-Cha-OH in anhydrous DMF (0.1 M concentration).
-
Add HATU and HOAt.[1]
-
Add 1.0 equiv of DIPEA.
-
Stir at 0°C for exactly 2-3 minutes. (Do not over-activate; prolonged activation increases epimerization risk).
-
-
Coupling:
-
Add the Amine Partner immediately to the activated mixture.
-
Add the remaining DIPEA (1.5 equiv).
-
Allow to warm to room temperature (25°C) and stir.
-
-
Monitoring:
-
Check LCMS at 1 hour. Due to sterics, reaction may require 4–12 hours.
-
Self-Validation: If conversion <50% at 4 hours, do not add more base. Add 0.5 equiv more HATU.
-
-
Workup:
-
Dilute with EtOAc, wash with 5% KHSO₄ (removes basic impurities), sat. NaHCO₃, and brine.
-
Protocol B: Deprotection & Elongation (Acting as Nucleophile)
Scenario: Removing Boc from Boc-N-Me-(R)-Cha-Peptide-OR and coupling the next amino acid.
The Diketopiperazine (DKP) Trap
When the Boc group is removed from a dipeptide ester containing an N-methyl amino acid, the newly liberated secondary amine is spatially positioned to attack the C-terminal carbonyl. This forms a cyclic Diketopiperazine (DKP) and cleaves the peptide chain.
Risk Mitigation: Avoid basic conditions after deprotection. Proceed immediately to the next coupling.
Step-by-Step Methodology
Reagents:
-
TFA (Trifluoroacetic acid) / DCM (1:1 v/v)
-
Next Amino Acid (Pre-activated as Acid Chloride or HATU ester)
Procedure:
-
Deprotection:
-
Evaporation (The Danger Zone):
-
Evaporate volatiles under reduced pressure at low temperature (<30°C) .
-
Crucial: Do not wash with aqueous base (NaHCO₃) to neutralize. The free base form will cyclize to DKP instantly. Keep it as the TFA salt.
-
-
Immediate Coupling:
-
Dissolve the crude TFA salt in DMF.
-
In a separate flask, pre-activate the next amino acid (Fmoc-AA-OH) with HATU/DIPEA.
-
Add the pre-activated mixture to the TFA salt solution.
-
Add DIPEA dropwise only until pH is neutral/slightly basic (pH 7-8). Excess base promotes DKP.
-
Visualization of Workflows
Coupling Logic Flow
This diagram illustrates the decision matrix for coupling sterically hindered N-methyl residues.
Caption: Decision matrix for HATU-mediated coupling of N-methylated amino acids.
The DKP Formation Mechanism
Visualizing the failure mode during deprotection to emphasize the need for acid-salt handling.
Caption: Pathway showing DKP formation risk upon neutralization of N-methyl dipeptides.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Coupling) | Steric clash prevents nucleophilic attack. | Switch from HATU to PyBrOP or Acid Fluorides (using TFFH). Increase temp to 40°C (risk of racemization). |
| Epimerization (D- to L-) | Over-activation or excess base. | Use collidine (TMP) instead of DIPEA (weaker base, less racemization). Reduce pre-activation time. |
| Peptide Cleavage | DKP formation during deprotection.[4] | Do not neutralize the TFA salt. Use bulky esters (tert-butyl) on the C-terminus if possible. |
| Incomplete Deprotection | N-Me group stabilizes the carbamate. | Use concentrated TFA (neat) or extend reaction time. |
References
-
Coste, J., et al. Coupling N-methylated amino acids using PyBroP and PyBOP.[3] Tetrahedron Letters, 1991.[3] [Link]
-
Teixidó, M., et al. Solid-Phase Synthesis of N-Methyl Amino Acids: DKP Suppression Strategies. J. Pept.[5] Res., 2005.[6][3][5] [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with N-Boc-N-methyl-(R)-3-cyclohexylalanine
Welcome to the technical support center for N-Boc-N-methyl-(R)-3-cyclohexylalanine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique and sterically demanding amino acid into their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with its use and achieve optimal results in your experiments.
I. Understanding the Challenge: The "Double Whammy" of Steric Hindrance
N-Boc-N-methyl-(R)-3-cyclohexylalanine presents a significant synthetic challenge due to the combined steric bulk of the N-methyl group and the cyclohexyl side chain. This "double whammy" of steric hindrance can lead to a number of issues, primarily during peptide coupling and Boc-deprotection steps. The N-methyl group not only physically obstructs the approach of reagents but also reduces the nucleophilicity of the secondary amine, making peptide bond formation intrinsically more difficult.[1][2] The bulky cyclohexyl side chain further exacerbates this issue, creating a highly crowded reaction center.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a question-and-answer-style guide to troubleshooting common problems encountered when using N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Problem 1: Low or No Coupling Efficiency
Question: I am seeing a very low yield for my coupling reaction involving N-Boc-N-methyl-(R)-3-cyclohexylalanine. My standard coupling protocol with HBTU/HOBt is not working. What is going on and how can I fix it?
Answer: This is the most common issue encountered with this amino acid. The low reactivity is a direct consequence of severe steric hindrance.[2][3] Standard coupling reagents like DCC, DIC, and even HBTU are often not potent enough to overcome the high activation energy barrier for the acylation of the sterically hindered N-methyl amine.[4][5]
Solutions:
-
Employ High-Reactivity Coupling Reagents: Switch to more powerful uronium/aminium or phosphonium salt-based coupling reagents. These reagents form highly reactive activated esters that can overcome the steric barrier. For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride.[4][6]
Coupling Reagent Class Examples Reactivity Level Key Advantages Uronium/Aminium Salts HATU, HCTU, COMU High to Very High Fast reaction times, highly effective for hindered couplings.[7][8] Phosphonium Salts PyBOP, PyAOP High Do not cause guanidinylation side reactions. Acyl Fluoride Precursors TFFH Very High Excellent for extremely hindered couplings.[6][8] -
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[4][5]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[3][5] This can significantly improve the yield for difficult couplings.
-
Utilize Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can effectively drive difficult couplings to completion in a much shorter time frame by overcoming the activation energy barrier.[4][9]
-
-
Choose the Right Solvent: The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation, which can further impede the reaction.[4] N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[4] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Experimental Protocol: Double Coupling with HATU
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc-Deprotection (if applicable): Perform the standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
First Coupling:
-
In a separate vessel, pre-activate N-Boc-N-methyl-(R)-3-cyclohexylalanine (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3][10]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Intermediate Wash: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 4 with a fresh solution of activated N-Boc-N-methyl-(R)-3-cyclohexylalanine.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.
Caption: Workflow for a double coupling protocol.
Problem 2: Incomplete Boc-Deprotection
Question: After coupling N-Boc-N-methyl-(R)-3-cyclohexylalanine, I am observing incomplete removal of the Boc group in the subsequent step, leading to truncated sequences. What should I do?
Answer: The steric hindrance around the nitrogen atom can also impede the complete removal of the Boc protecting group.[5] Standard TFA treatment might not be sufficient, especially if the peptide is prone to aggregation on the resin.[11]
Solutions:
-
Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution (e.g., from 30 minutes to 1-2 hours).[5]
-
Repeat Deprotection: After the initial deprotection step, wash the resin and repeat the TFA treatment with a fresh cocktail.[5]
-
Ensure Efficient Agitation: Proper mixing is crucial to ensure that all resin beads are accessible to the deprotection reagent.[5]
-
Consider Alternative Deprotection Cocktails: For particularly stubborn cases, milder deprotection methods using fluorinated alcohols or oxalyl chloride in methanol have been reported, although these are less common in standard solid-phase peptide synthesis.[12][13]
Problem 3: Difficulty in Monitoring the Reaction
Question: The standard ninhydrin (Kaiser) test is not giving a clear result for my coupling reaction. How can I effectively monitor the reaction progress?
Answer: The ninhydrin test is designed to detect primary amines and will not work for the secondary amine of an N-methylated amino acid.[1]
Solution:
-
Use the Bromophenol Blue Test: This colorimetric test is a reliable alternative for monitoring the presence of unreacted N-methylated amines on the resin.[1][10]
-
Negative Result (Complete Coupling): The resin beads will appear yellow.
-
Positive Result (Incomplete Coupling): The resin beads will appear blue or green.
-
Protocol: Bromophenol Blue Test
-
Sample Preparation: Remove a small sample of resin beads from the reaction vessel.
-
Washing: Wash the beads thoroughly with methanol.
-
Testing: Add a few drops of the bromophenol blue test solution (250 mg in 50 ml of DMF) to the washed beads.[10]
-
Observation: Observe the color of the beads. If they are blue or green, the coupling is incomplete, and a recoupling step is recommended.
III. Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-N-methyl-(R)-3-cyclohexylalanine used in drug discovery?
A1: The incorporation of N-methylated amino acids can significantly improve the pharmacokinetic properties of peptides.[14] N-methylation can increase metabolic stability by protecting against enzymatic degradation, enhance membrane permeability, and provide conformational constraints that can lead to higher receptor affinity and selectivity.[2][10] The cyclohexylalanine moiety further increases the hydrophobicity of the peptide, which can also influence its biological activity and distribution.[15]
Q2: What are the most common side reactions to watch out for?
A2:
-
Racemization: The risk of racemization increases with the use of highly activating coupling reagents and longer reaction times.[5] The addition of an auxiliary nucleophile like HOAt or Oxyma Pure to the coupling mixture can help to suppress this side reaction.[5]
-
Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the N-terminal amine to form a guanidinium group, which caps the peptide chain and prevents further elongation.[1] To minimize this, avoid using a large excess of the coupling reagent and keep pre-activation times short.[1] Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.
Caption: A troubleshooting decision workflow for low yield.
Q3: Can I synthesize N-Boc-N-methyl-(R)-3-cyclohexylalanine in-house?
A3: Yes, the synthesis of N-Boc-N-methyl amino acids is well-documented. A common method involves the direct N-methylation of the corresponding N-Boc amino acid (N-Boc-(R)-3-cyclohexylalanine) using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (MeI) in an aprotic solvent like THF.[14] However, this procedure requires careful handling of hazardous reagents.
Q4: Are there any alternatives to incorporating the pre-synthesized N-methylated amino acid?
A4: Yes, on-resin N-methylation is a viable alternative. This involves synthesizing the peptide chain with the standard (non-methylated) amino acid and then selectively methylating the amide nitrogen while the peptide is still attached to the solid support.[3] A common method for this is the Fukuyama-Mitsunobu reaction or a three-step process of sulfonylation, methylation, and desulfonylation.[3] This can sometimes be more efficient than incorporating a sterically hindered building block directly.
IV. References
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Tadesse, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25029-25036. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11497-11501. [Link]
-
V. Pace, et al. (2018). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... ResearchGate. Retrieved from [Link]
-
C. G. N. V. T. P. C. S. A. G. V. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. Retrieved from [Link]
-
Yagami, T., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 447-454. [Link]
-
M. M. M. I. U. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
P. R. S. K. A. S. B. A. K. V. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. Retrieved from [Link]
-
Toth, G., et al. (2007). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 50(1), 108-114. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024, November 11). PMC. Retrieved from [Link]
-
Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via. (n.d.). ScienceDirect. Retrieved from [Link]
-
R Discovery. (n.d.). N-Boc Amino Acids Research Articles - Page 1. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. (n.d.). ScienceOpen. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine. Retrieved from [Link]
-
Amanote Research. (n.d.). B-Methyl Substitution of Cyclohexylalanine in. Retrieved from [Link]
-
Choy, J., et al. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved from [Link]
-
Auburn University. (n.d.). An efficient Mitsunobu coupling to adenine-derived carbocyclic nucleosides. Retrieved from [Link]
-
Synthesis and initial characterization of a selective, pseudo‐irreversible inhibitor of human butyrylcholinesterase as PET tra. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. peptide.com [peptide.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xray.uky.edu [xray.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemimpex.com [chemimpex.com]
Preventing racemization during coupling of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Topic: Preventing Racemization During Coupling of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Executive Summary: The "Perfect Storm" of Racemization
Coupling N-Boc-N-methyl-(R)-3-cyclohexylalanine (N-Me-Cha) presents a unique synthetic challenge. You are fighting a synergistic effect of two destabilizing factors:
-
Steric Bulk: The cyclohexyl side chain creates significant steric hindrance, slowing down the nucleophilic attack of the amine component.
-
N-Methylation: The N-methyl group eliminates the amide proton, preventing hydrogen-bond stabilization of the activated ester. More critically, it forces the peptide backbone into a cis-conformation, bringing the carbamate carbonyl into close proximity with the activated carboxylate, drastically accelerating oxazolonium ion formation —the primary vector for racemization.
This guide provides a self-validating protocol to suppress these pathways using "Third-Generation" coupling reagents and steric base control.
Mechanistic Insight: The Enemy is the Oxazolonium Ion
To prevent racemization, you must understand its origin. Unlike standard amino acids, N-methylated residues racemize primarily through the rapid formation of a chemically sensitive oxazolonium intermediate.
Visualization: The Racemization Pathway
The following diagram illustrates the competition between the desired coupling pathway (Green) and the racemization pathways (Red).
Caption: Figure 1. Kinetic competition between direct coupling (Green) and racemization via oxazolonium formation or direct enolization (Red). N-methylation accelerates the path to the Oxazolonium intermediate.
Reagent Selection Strategy
The choice of coupling cocktail is binary: you either prioritize reactivity (risk of epimerization) or suppression (risk of low yield).[1] For N-Me-Cha, we utilize a hybrid approach.
Comparative Analysis of Coupling Reagents
| Reagent System | Activation Type | Racemization Risk | Coupling Efficiency (Steric) | Recommendation |
| HATU / DIPEA | Aminium (OAt) | High | Excellent | Use only if base is strictly controlled (0.5 eq deficit). |
| COMU / Oxyma / TMP | Uronium (Oxyma) | Low | Excellent | Gold Standard. Safer leaving group; TMP reduces base-catalyzed abstraction. |
| PyAOP / DIPEA | Phosphonium | Moderate | Good | Alternative if uronium salts fail. |
| DIC / Oxyma | Carbodiimide | Very Low | Moderate | Good for solution phase, often too slow for sterically hindered solid phase. |
Why COMU/Oxyma? COMU releases Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is less acidic than HOAt (from HATU) but sufficiently reactive. More importantly, it acts as an internal "proton scavenger," buffering the pH at the active site and reducing the risk of base-catalyzed enolization [1][2].
Why TMP (2,4,6-Trimethylpyridine/Collidine)?
Standard bases like DIPEA are strong and unhindered enough to abstract the
Optimized Experimental Protocol
Objective: Couple N-Boc-N-Me-Cha-OH to a secondary amine (e.g., Proline-ester or N-Me-peptide) with <1% racemization.
Materials
-
Carboxylic Acid: N-Boc-N-Me-Cha-OH (1.0 equiv)
-
Amine: Resin-bound or free amine (1.0 equiv)
-
Reagent: COMU (0.95 equiv) Note: Slight deficit prevents capping the amine.
-
Additive: Oxyma Pure (1.0 equiv)
-
Base: 2,4,6-Collidine (TMP) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology
-
Temperature Control (Critical): Pre-chill the reaction vessel and DMF solvent to 0°C . Heat is the primary accelerant of oxazolone formation.
-
Dissolution: Dissolve N-Boc-N-Me-Cha-OH and Oxyma Pure in the minimum amount of DMF.
-
Checkpoint: Ensure complete dissolution before proceeding.
-
-
Activation (The "Flash" Step): Add COMU to the mixture. Immediately add TMP (Collidine).
-
Crucial:Do not pre-activate for more than 30 seconds. Unlike standard amino acids where 2-5 min pre-activation is common, N-methyl species form the oxazolonium ion rapidly. You want the amine present before this population builds up.
-
-
Coupling: Immediately add the activated solution to the Amine component.
-
Stirring: Agitate vigorously.
-
Duration: Allow to react at 0°C for 30 minutes, then slowly warm to room temperature over 1 hour.
-
-
Monitoring: Monitor via LC-MS. If conversion is <80% after 2 hours, do not add more base or heat. Instead, perform a "double couple" (drain and repeat steps 1-4).
Troubleshooting & FAQs
Q1: I see a split peak in my LC-MS (approx. 15% D-isomer). What went wrong? A: This is classic base-induced racemization.
-
Cause: Likely used DIPEA or allowed too much pre-activation time.
-
Fix: Switch to Collidine (TMP) as the base.[2][3] Ensure the amine is added immediately after the coupling reagent.
Q2: The coupling yield is low (<50%), even with HATU. A: The steric clash between the cyclohexyl group and the N-methyl group is preventing the nucleophile from attacking.
-
Fix: Switch to PyAOP (Phosphonium salt). Phosphonium reagents often drive sterically hindered couplings better than uronium/aminium salts. Alternatively, use microwave irradiation (max 50°C) only if using COMU/Oxyma, as this system is more thermally stable than HATU.
Q3: Can I use T3P (Propylphosphonic anhydride)? A: Yes. T3P is excellent for low epimerization but reacts slower.
-
Protocol: Use T3P (50% in EtOAc/DMF) with N-Methylmorpholine (NMM) as the base. This is a "slow but safe" method, often taking 12-24 hours.
Q4: Is the N-Boc group stable during this coupling? A: Generally, yes. However, the N-methyl group makes the urethane slightly more susceptible to acidolysis. Avoid using acidic additives (like excess HOAt without base) and ensure your solvent is acid-free.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole System and its Halogenated Derivatives as Supramolecular Synthons for Peptide Coupling. Angewandte Chemie International Edition, 41(3), 441–445. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. Link
-
Chatterjee, J., et al. (2012).[4] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444.[4][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deprotection of N-Boc-N-methyl-(R)-3-cyclohexylalanine
Ticket ID: #BOC-NM-CHA-001 Status: Open Priority: High (Synthesis Bottleneck) Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering incomplete removal of the tert-butoxycarbonyl (Boc) group from N-Boc-N-methyl-(R)-3-cyclohexylalanine . This is a known, high-difficulty deprotection scenario.
The failure of standard protocols (e.g., 20-50% TFA in DCM) is not due to operator error but is intrinsic to the molecular geometry. The combination of the
This guide provides validated protocols to overcome this steric barrier while maintaining the integrity of the chiral center.
Part 1: Diagnostic & Mechanism (The "Why")
Q: Why does this specific residue resist standard TFA treatment?
A: Acid-catalyzed Boc removal requires the protonation of the carbamate carbonyl oxygen, followed by the collapse of the intermediate to release the tert-butyl cation.[1]
In N-Boc-N-methyl-(R)-3-cyclohexylalanine , two factors inhibit this:
-
Steric Shielding: The
-methyl group forces the carbamate into specific rotamers (cis/trans) that may bury the carbonyl oxygen. The adjacent cyclohexyl ring adds massive lipophilic bulk, physically blocking the approach of the acid and solvating species. -
Electronic Stabilization:
-alkylation increases the electron density on the nitrogen, which can subtly alter the basicity of the carbonyl oxygen and the stability of the carbamate bond, often requiring higher acid concentrations to drive the equilibrium forward.
Visualization: Steric Blockade Mechanism
Caption: Figure 1. Steric hindrance from the N-methyl and Cyclohexyl groups blocks the necessary protonation step, causing standard TFA treatments to fail.
Part 2: Troubleshooting Protocols (The "How")
Select the protocol that matches your synthesis phase.
Scenario A: Solution Phase Synthesis
Standard TFA/DCM is failing. You observe starting material by TLC/LCMS.
Protocol 1: The "High-Concentration" Method (HCl/Dioxane)
HCl in dioxane is significantly more effective than TFA for hindered amines due to the smaller size of the chloride counterion compared to trifluoroacetate, and the higher acidity in non-aqueous media.
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane.
-
Note: Avoid DCM if possible; dioxane promotes better solubility for the salt product.
-
-
Reagent: Add 4M HCl in Dioxane (commercial or freshly prepared).
-
Ratio: Use at least 20 equivalents of HCl relative to the substrate.
-
-
Scavenger: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v).
-
Why: The bulky cyclohexyl group creates a lipophilic pocket. Once the tert-butyl cation is generated, it must be scavenged immediately to prevent re-alkylation or alkylation of the cyclohexyl ring (rare, but possible).
-
-
Reaction: Stir at Room Temperature for 2–4 hours .
-
Monitoring: Check via LCMS. If >10% starting material remains after 4 hours, proceed to Protocol 2 .
-
Protocol 2: The Lewis Acid Catalyst (TMSOTf)
For extremely stubborn cases where protonic acids fail, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid to activate the Boc carbonyl.
-
Setup: Dry DCM, Nitrogen atmosphere, 0°C.
-
Reagent: Add 2,6-Lutidine (1.5 eq) followed by TMSOTf (3–4 eq).
-
Mechanism: Silylation of the carbamate oxygen is often kinetically faster than protonation in hindered systems.
-
Quench: Quench with Methanol/Water carefully.
Scenario B: Solid Phase Peptide Synthesis (SPPS)
The residue is on-bead. Incomplete deprotection leads to deletion sequences.[2]
Protocol 3: Microwave-Assisted Deprotection
Thermal energy is required to overcome the rotational barrier caused by the
-
Reagent: 50% TFA in DCM + 5% TIPS.
-
Conditions:
-
Microwave: 60°C for 2 x 5 minutes.
-
Manual Heating: If no microwave is available, heat the vessel to 45°C (water bath) for 20 minutes with agitation.
-
-
Flow Wash: Perform a "flow wash" with fresh TFA solution between cycles to remove cleaved isobutylene/CO2 and push the equilibrium.
Part 3: Data & Decision Matrix
Reagent Efficacy Comparison
| Reagent System | Acidity (Approx pKa in H2O) | Steric Penetration | Risk Profile | Recommended For |
| 50% TFA / DCM | ~0.23 | Low | Low | Standard amino acids (Ala, Phe) |
| Neat TFA | ~0.23 | Medium | Medium | Bulky residues (Val, Ile) |
| 4M HCl / Dioxane | < -6 | High | Medium | N-Methyl + Cyclohexyl (Target) |
| TMSOTf / DCM | Lewis Acid | Very High | High (Moisture sensitive) | "Impossible" substrates |
Troubleshooting Workflow
Caption: Figure 2. Decision tree for optimizing deprotection conditions based on synthesis phase and initial failure.
Part 4: Frequently Asked Questions (FAQs)
Q: I see a new impurity with Mass M+56. What is it?
A: This is likely the re-alkylation of the amine or the cyclohexyl ring by the tert-butyl cation.
-
Cause: Insufficient scavenger. The lipophilic nature of cyclohexylalanine attracts the lipophilic tert-butyl cation.
-
Fix: Increase TIPS to 5% and add 2.5% water. Water is an excellent scavenger for tert-butyl cations in high-acid environments.
Q: Can I use HBr in Acetic Acid?
A: While HBr/AcOH is a classic strong deprotection reagent, it is not recommended for cyclohexylalanine derivatives. The risk of acid-catalyzed rearrangement or bromination of the aliphatic ring (though low) is unnecessary when HCl/Dioxane works effectively.
Q: How do I verify the product if the N-Methyl group causes rotamers in NMR?
A:
-
Technique: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
). This increases the rotation rate, coalescing the rotamer peaks into a single, sharp set of signals, allowing for accurate integration and verification of the Boc removal.
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 7: Protection for the Amino Group). Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7][8][][10] Chemical Reviews, 109(6), 2455–2504. Link
- Undheim, K. (1996). "Stereoselective Synthesis of N-Methyl Amino Acids." In: Peptidomimetics Protocols, Humana Press.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. xray.uky.edu [xray.uky.edu]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Side reactions with N-Boc-N-methyl-(R)-3-cyclohexylalanine in SPPS
The following technical guide addresses the specific challenges associated with N-Boc-N-methyl-(R)-3-cyclohexylalanine in Solid-Phase Peptide Synthesis (SPPS).
Topic: Troubleshooting Side Reactions & Coupling Efficiency in SPPS
Target Audience: Senior Researchers, Process Chemists, and Peptide Scientists.[1]
Technical Brief: The "Steric Fortress"
N-Boc-N-methyl-(R)-3-cyclohexylalanine (N-Me-Cha) represents a "perfect storm" of steric hindrance in peptide synthesis.[1] It combines the aliphatic bulk of a cyclohexyl ring (similar to Phenylalanine but more volumetrically demanding) with the conformational rigidity of N-methylation.
When incorporating this residue, you are fighting two distinct battles:
-
The Coupling Battle: The N-methyl group eliminates the amide proton, removing hydrogen bond donation capability and creating a steric clash that hinders the approach of the next activated amino acid.
-
The Stability Battle: N-methylated residues at the N-terminus of a resin-bound dipeptide are the primary drivers of Diketopiperazine (DKP) formation, which leads to chain deletion.
Critical Side Reactions & Troubleshooting
A. Diketopiperazine (DKP) Formation
The Threat: Massive loss of yield (deletion of the first two residues) during the deprotection of the third amino acid (in Boc chemistry) or the second amino acid (in Fmoc chemistry).[2] Mechanism: The cis-amide bond favored by N-methylation brings the N-terminal amine into proximity with the C-terminal ester linkage.[1] A nucleophilic attack cleaves the peptide from the resin, releasing a cyclic dipeptide (DKP).
Troubleshooting Logic
| Symptom | Diagnosis | Corrective Action |
| Mass Spec: [M-2AA] peak dominant. | Classic DKP: The dipeptide cyclized and cleaved from the resin.[3][4] | 1. Change Resin: Switch to 2-Chlorotrityl Chloride (2-CTC) or Trityl linkers.[1] The bulky trityl group sterically hinders the attack on the ester.2.[5] Optimization: If using Boc chemistry, use In-Situ Neutralization (see Protocol). |
| HPLC: Early eluting non-peptide peak.[1] | Released DKP: The cyclic byproduct is washing out. | Shorten Deprotection: Reduce base exposure time. DKP formation is base-catalyzed.[1][2][5] |
B. Incomplete Coupling (Steric Hindrance)
The Threat: Deletion sequences (n-1) where the N-Me-Cha failed to couple, or more commonly, where the next amino acid failed to couple onto the N-Me-Cha.[1][6] Mechanism: The N-methyl group acts as a shield.[1] Standard reagents (HBTU/DIC) often fail to drive the reaction to completion.
Troubleshooting Logic
| Symptom | Diagnosis | Corrective Action |
| Kaiser Test: Dark Blue (False Positive) or unexpected Orange. | Unreliable Monitoring: Secondary amines (N-Me) do not react with Ninhydrin typically.[1] | Use Chloranil or Bromophenol Blue: These tests are specific for secondary amines.[1] |
| Mass Spec: [M-1AA] peak (Target - Next AA). | Failed Extension: The residue after N-Me-Cha failed to couple. | Switch Reagents: Move to HATU/HOAt or COMU/Oxyma .[1] Use Microwave assistance (max 50°C to prevent racemization).[1] |
C. Racemization (R to S Conversion)
The Threat: Loss of chiral purity (conversion of (R)-Cha to (S)-Cha).[1] Mechanism: N-methyl amino acids form oxazolonium intermediates more readily than standard amino acids.[1] High temperatures and strong bases (like TEA) accelerate this.[1]
Visualizing the Mechanism
The following diagram illustrates the competing pathways: the desired coupling versus the fatal DKP formation.
Caption: The "Race Against Time": Rapid coupling of the next amino acid is required to prevent the free N-methyl amine from back-biting to form Diketopiperazine.[1]
Master Protocol: High-Efficiency Incorporation
This protocol assumes the use of Boc-Chemistry (common for N-Me residues to avoid repetitive base treatments) or Fmoc-Chemistry with specific modifications.[1]
Phase 1: Coupling N-Boc-N-Me-Cha to the Resin
Since Cha is bulky, coupling it to the resin requires high activation energy.[1]
-
Reagents: 3 eq. N-Boc-N-Me-Cha-OH, 2.9 eq.[1] HATU , 3 eq.[6] HOAt (critical additive), 6 eq.[1] TMP (2,4,6-Collidine) .[1][7]
-
Why Collidine? It is a weaker, more hindered base than DIEA, significantly reducing racemization risk [1].
-
-
Procedure:
Phase 2: Extending the Chain (The Hardest Step)
Coupling the NEXT amino acid onto the secondary amine of N-Me-Cha.
-
Deprotection (If Fmoc): Use 20% Piperidine + 0.1M HOBt .[1]
-
Why HOBt? It suppresses aspartimide formation and reduces basicity to minimize DKP risk [2].[1]
-
-
Deprotection (If Boc): 100% TFA (Standard).[1]
-
The "In-Situ Neutralization" Coupling (Crucial for Boc):
-
Reagents: Use COMU or PyAOP (Phosphonium salts work well for N-Me amines).[1][11]
-
Monitoring: Use the Chloranil Test .
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mass shift of -2 Da in my final product? A: This indicates racemization is not the issue, but rather dehydrogenation or oxidation. However, if you mean a shift in retention time with the same mass, you have racemized the (R)-Cha to (S)-Cha. This likely occurred during the activation of the N-Me-Cha.[1] Switch from DIEA to Collidine and reduce microwave temperature to 40°C or room temperature.
Q2: Can I use N-Boc-N-Me-Cha in standard Fmoc SPPS? A: Only if it is the N-terminal residue (the final amino acid added).[1] The Boc group is stable to Piperidine. You can couple it, wash, and then cleave the peptide from the resin with TFA (which simultaneously removes the Boc). If you try to use it in the middle of an Fmoc sequence, you cannot remove the Boc group without cleaving the peptide from the resin (unless you use highly specialized orthogonal linkers).
Q3: My Chloranil test is still positive after double coupling. What now? A: You have hit a "difficult sequence" wall.[1]
-
Acetylation: Cap the unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from growing.
-
Magic Mixture: Try coupling in a solvent mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or Ethylene Carbonate to disrupt secondary structure aggregation [4].[1]
-
Acid Chlorides: Convert the incoming amino acid to an acid chloride (using Triphosgene/Collidine). This is the "nuclear option" for steric hindrance but is highly effective.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]
-
Di Fenza, A., et al. (2009).[1] Racemization Studies of N-Methylated Amino Acids. European Journal of Organic Chemistry. [1]
-
Aletras, A., et al. (1990).[1] Diketopiperazine formation in solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
BenchChem Technical Support. (2025). Managing Steric Hindrance in N-Methylated SPPS. [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Peptide Solubility with N-Boc-N-methyl-(R)-3-cyclohexylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for challenges related to the solubility of peptides incorporating the synthetic amino acid, N-Boc-N-methyl-(R)-3-cyclohexylalanine. The inherent hydrophobicity of this amino acid, while beneficial for enhancing stability and cell permeability, often presents significant solubility hurdles.[1] This resource is designed to equip you with the knowledge and protocols to effectively overcome these challenges in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-methyl-(R)-3-cyclohexylalanine and why does it impact peptide solubility?
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a synthetic amino acid derivative. Let's break down its components to understand its effect on peptide solubility:
-
N-Boc (tert-Butoxycarbonyl): This is a bulky, hydrophobic protecting group for the amine functionality.[2][3] Its presence significantly increases the nonpolar character of the amino acid, which can reduce solubility in aqueous solutions.[4][] Protecting groups like Boc are essential during peptide synthesis to prevent unwanted side reactions.[2][6]
-
N-methyl: The addition of a methyl group to the amide nitrogen of the peptide backbone is a strategic modification.[7] This N-methylation can disrupt the hydrogen bonding networks that are crucial for the formation of secondary structures like β-sheets, which often lead to peptide aggregation and poor solubility.[8] However, it also increases the steric hindrance and lipophilicity of the peptide.[7]
-
(R)-3-cyclohexylalanine: The cyclohexyl side chain is a large, nonpolar, and hydrophobic group.[1] Peptides containing a high number of hydrophobic amino acids are prone to aggregation and have low solubility in aqueous or organic solvents.[9][10]
The combination of these three features makes peptides incorporating this amino acid particularly challenging to dissolve. The increased hydrophobicity and steric bulk can lead to strong intermolecular interactions, promoting aggregation and precipitation.[9]
Q2: My peptide containing N-Boc-N-methyl-(R)-3-cyclohexylalanine won't dissolve in water or standard buffers. What should I do?
This is a common issue. Due to the highly hydrophobic nature of this modified amino acid, aqueous solvents alone are often insufficient. Here is a systematic approach to solubilization:
Step 1: Start with a Small-Scale Solubility Test. Before dissolving your entire peptide stock, always perform a small-scale test with a minute amount of the lyophilized powder.[11][12] This prevents wastage of valuable material.
Step 2: Employ Organic Co-solvents. For highly hydrophobic peptides, the use of organic solvents is often necessary.[12]
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO). If that is not compatible with your assay, Dimethylformamide (DMF) or Acetonitrile (ACN) are viable alternatives.[12]
-
Procedure:
-
Add a small amount of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide.
-
Gently vortex or sonicate the mixture to aid dissolution.[11] Sonication can help break up solid peptide particles.
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer or water to reach the final concentration.[13]
-
Caution: Be mindful of the final concentration of the organic solvent in your experimental solution, as high concentrations can be toxic to cells or interfere with assays.[11] For most cellular assays, a final DMSO concentration of 1% (v/v) or less is recommended.[11]
Q3: I've tried using DMSO, but my peptide still precipitates when I add my aqueous buffer. What are my next options?
Precipitation upon addition of an aqueous solution indicates that the peptide is still aggregating. Here are some advanced strategies:
-
Adjusting the pH: The overall charge of your peptide can significantly influence its solubility.[11]
-
Determine the Peptide's Net Charge: Calculate the net charge of your peptide at neutral pH (pH 7). Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus.[14]
-
For Basic Peptides (Net Positive Charge): Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid in water.[11][14]
-
For Acidic Peptides (Net Negative Charge): Attempt to dissolve the peptide in a dilute basic solution, like 0.1 M ammonium bicarbonate or a 10% ammonium bicarbonate solution.[11]
-
Important Note: When working with peptides containing cysteine, avoid basic conditions as this can promote disulfide bond formation.[13]
-
-
Using Chaotropic Agents: As a last resort, for extremely difficult-to-dissolve peptides, you can use denaturing agents like guanidinium hydrochloride (Gdn-HCl) or urea. These agents disrupt the non-covalent interactions that lead to aggregation. Be aware that these will denature your peptide and may need to be removed before your experiment.
Q4: Can the choice of protecting group strategy during synthesis influence the final solubility of the peptide?
Absolutely. The protecting groups used during solid-phase peptide synthesis (SPPS) can have a significant impact on the solubility of the growing peptide chain.[]
-
Backbone Protection: The use of backbone N-protecting groups can improve peptide chain solubility and reduce aggregation during synthesis.[15]
-
Bulky and Hydrophobic Protecting Groups: While necessary for synthesis, bulky and hydrophobic protecting groups can contribute to the insolubility of the final product.[4]
Careful consideration of the protecting group strategy during the design and synthesis of the peptide is crucial for mitigating solubility issues down the line.
Troubleshooting Guides
Problem 1: Peptide appears as a gel or cloudy suspension after adding solvent.
Cause: This indicates that the peptide is not fully dissolved but rather suspended or has formed aggregates. This is common with hydrophobic peptides that can form intermolecular hydrogen bonds, leading to gel formation.[12]
Solutions:
-
Sonication: Place the vial in a sonicator bath for a few minutes.[11] This input of energy can help break apart aggregates.
-
Gentle Warming: Gently warm the solution to a temperature below 40°C.[12] Be cautious, as excessive heat can degrade the peptide.
-
Increase Organic Solvent Ratio: If using a co-solvent system, you may need to increase the proportion of the organic solvent initially to fully dissolve the peptide before adding the aqueous component.
Problem 2: Low yield after purification due to poor solubility.
Cause: Poor solubility during purification, particularly with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), can lead to product loss as the peptide may adsorb to the column.[10]
Solutions:
-
Modify Mobile Phase: Incorporate organic solvents like acetonitrile or isopropanol into the mobile phase to improve the solubility of the hydrophobic peptide.
-
Add Formic Acid or Acetic Acid: The addition of these acids to the mobile phase can enhance the solubility of some hydrophobic peptides.[10]
-
N-terminal Hydrophilic Tags: For particularly challenging sequences, the addition of a temporary N-terminal hydrophilic tag during synthesis can improve solubility for purification. This tag can then be cleaved off to yield the final peptide.[10]
Problem 3: Inconsistent experimental results.
Cause: Incomplete solubilization of the peptide leads to an inaccurate concentration of the stock solution, which will cause variability in your experiments.[11]
Solutions:
-
Confirm Complete Dissolution: Visually inspect your stock solution for any particulates or cloudiness.
-
Centrifugation: Before taking an aliquot from your stock solution, centrifuge it to pellet any undissolved peptide.[11]
-
Quantify Peptide Concentration: After solubilization, it is good practice to determine the actual peptide concentration using a method like UV-Vis spectroscopy (if the peptide contains aromatic residues) or a colorimetric peptide assay.
Experimental Protocols
Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to dissolving peptides containing N-Boc-N-methyl-(R)-3-cyclohexylalanine.
-
Initial Assessment:
-
Calculate the net charge of your peptide sequence.
-
Visually inspect the lyophilized peptide for uniformity.
-
-
Small-Scale Solubility Test:
-
Weigh out a small amount (e.g., 0.1 mg) of the peptide into a microcentrifuge tube.
-
Attempt to dissolve in sterile, deionized water. Vortex briefly.
-
If insoluble, proceed to the next step.
-
-
Organic Co-Solvent Dissolution:
-
To the same tube, add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex and sonicate for 2-5 minutes.
-
Visually confirm that the peptide is fully dissolved.
-
Slowly add your aqueous buffer dropwise while vortexing until you reach the desired final concentration.
-
-
pH Adjustment (if necessary):
-
If precipitation occurs in step 3, start over with a fresh small sample.
-
If the peptide is basic, try dissolving it in 10% acetic acid.
-
If the peptide is acidic, try dissolving it in 0.1 M ammonium bicarbonate.
-
-
Final Preparation and Storage:
-
Once a successful solubilization method is identified, scale up to your entire peptide stock.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[14]
-
Data Summary: Recommended Solvent Systems
| Peptide Characteristic | Primary Solvent | Secondary Solvent/Additive | Notes |
| Highly Hydrophobic | DMSO, DMF, ACN | Water, Aqueous Buffer | Add aqueous phase slowly after dissolution in organic solvent. |
| Basic (Net Positive Charge) | Water | 10% Acetic Acid | Use acid if insoluble in water alone.[11][14] |
| Acidic (Net Negative Charge) | Water | 0.1 M Ammonium Bicarbonate | Use base if insoluble in water alone. Avoid with Cys-containing peptides. |
Visualizing the Workflow
Caption: A flowchart for systematically troubleshooting peptide solubility.
References
- Vertex AI Search, Peptide Solubiliz
- Salvador, J. M., & Lamosa, P. (2020). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry.
- Chem-Impex, Boc-β-cyclohexyl-L-alanine methyl ester.
- BenchChem, Technical Support Center: Enhancing Peptide Solubility with N-Methyl-Diaminobutyric Acid.
- Sangirardi, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- Creative Peptides, Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Thermo Fisher Scientific, N-Boc-3-cyclohexyl-L-alanine, 98% 5 g.
- Bio Basic, Peptide Solubility | Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules.
- AAPPTec, Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- BioXconomy, CMC regulatory challenges during peptide development.
- Cain, K., & Grant, G. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Australian Journal of Chemistry.
- MilliporeSigma, Synthetic Peptide Handling & Storage Protocol.
- Thermo Fisher Scientific, Peptide solubility guidelines.
- Fisher Scientific, N-Boc-3-cyclohexyl-L-alanine, 98% 5 g.
- BOC Sciences, Protected Peptides: Essential Building Blocks for Research.
- Barbosa, M. F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.
- GenScript, Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- Mitchell, N. J., & Moody, P. R. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
- Li, B., et al. (2020).
- ResearchGate, On the Selective N-Methyl
- LifeTein, Should My Peptide Be Methyl
- FULIR, Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- CD Genomics, 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sanna, F., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Archiv der Pharmazie.
- GenScript, G-PEPTIDE SOLUBILITY GUIDELINES 20230906 T.
- Wikipedia, tert-Butyloxycarbonyl protecting group.
- Laimer, J., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- Cikánová, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubChem, N-Boc-N-methyl-D-phenylalanine.
- Oakwood Chemical, The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Springer Nature Experiments, Protecting Groups in Peptide Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. genscript.com [genscript.com]
- 11. jpt.com [jpt.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. biobasic.com [biobasic.com]
- 14. genscript.com [genscript.com]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with N-Boc-N-methyl-(R)-3-cyclohexylalanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when incorporating the sterically hindered amino acid N-Boc-N-methyl-(R)-3-cyclohexylalanine. The combination of N-methylation and a bulky cyclohexyl side-chain presents significant synthetic hurdles.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency so low when using N-Boc-N-methyl-(R)-3-cyclohexylalanine?
The primary reason for low coupling efficiency is severe steric hindrance.[1][4] This is caused by two factors:
-
N-methylation: The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid.[3][4]
-
Bulky Side-Chain: The cyclohexylalanine (Cha) side-chain is large and sterically demanding, further impeding access to the N-terminal amine.
This combined steric bulk dramatically slows down the rate of peptide bond formation, often leading to incomplete reactions with standard coupling protocols.[5]
Q2: My usual coupling reagent (like HBTU or DIC/HOBt) is not working. Which reagents are more effective for this type of amino acid?
Standard carbodiimide reagents and even common uronium salts like HBTU are often insufficient for such sterically demanding couplings.[2][6] More potent, in-situ activating reagents are required to form highly reactive intermediates that can overcome the steric barrier. The most effective reagents for N-methylated residues include:
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely considered one of the most effective coupling reagents for difficult sequences due to the formation of a highly reactive OAt-ester.[7][8][9]
-
HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): A cost-effective alternative to HATU that offers comparable, high-efficiency coupling.[8][10]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation uronium salt based on OxymaPure, which offers high reactivity comparable to HATU with improved safety and solubility profiles.[11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is particularly effective for coupling N-methyl amino acids.[1][12]
Q3: How can I monitor the coupling reaction to know if it's complete, since the Kaiser test doesn't work for N-methylated amines?
The Kaiser test relies on the presence of a primary amine and will give a false negative (or a weak reddish color) for the secondary amine of an N-methylated residue.[13] You must use an alternative test to monitor the reaction:
-
Chloranil Test: This test is specific for secondary amines and is the recommended method for monitoring couplings onto N-methylated residues. A positive result (free amine present) is indicated by a blue or greenish-blue color on the resin beads.[13][14][15]
-
Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction. A positive result (blue/green beads) indicates the presence of an unreacted basic amino group.[4][13]
Q4: Can I just extend the coupling time or use a "double coupling" strategy?
Yes, these are essential strategies. For a sterically hindered residue like N-Boc-N-methyl-(R)-3-cyclohexylalanine, a single, standard coupling time (e.g., 1-2 hours) is often insufficient.
-
Extended Coupling Time: Increasing the reaction time to 4 hours, 6 hours, or even overnight can significantly improve the yield.[6]
-
Double Coupling: This involves draining the reagents after the first coupling and adding a fresh mixture of activated amino acid and coupling reagents to drive the reaction to completion. This is a highly recommended practice for all difficult couplings.[6][16]
Q5: Could the solvent be part of the problem?
Absolutely. As the peptide chain elongates, it can fold or aggregate on the resin, making the N-terminus inaccessible.[17] This is especially common with hydrophobic sequences.
-
Solvent Choice: N-Methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[6][18]
-
Disruptive Additives: For severe aggregation, adding chaotropic salts (like LiCl) or using a "magic mixture" of solvents (e.g., DCM/DMF/NMP) can help disrupt secondary structures and improve solvation.[19]
II. In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Yield
Before optimizing, you must diagnose the problem. Low yield after cleavage can stem from incomplete coupling, incomplete Fmoc-deprotection, or chain termination.
Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Step 1: Perform a Test Cleavage and Analysis Before synthesizing the full peptide, perform a test cleavage on a small amount of resin (5-10 mg) after the difficult coupling step. Analyze the cleaved products by HPLC and Mass Spectrometry (MS).[20] This allows you to identify the presence of deletion sequences (missing the intended amino acid) or truncated sequences (synthesis stopped prematurely).[18][19]
Step 2: Interpret the MS Data
-
Desired Mass Present: If the main peak corresponds to your desired peptide, the issue may be with precipitation or purification, not the synthesis itself.
-
Deletion Sequence (M - Mass of N-methyl-Cha): If you see a major peak corresponding to the peptide minus the mass of N-Boc-N-methyl-(R)-3-cyclohexylalanine, this confirms incomplete coupling .
-
Truncated Sequence (M - Mass of subsequent AAs): If the synthesis stops after the N-methylated residue, it could indicate that the bulky group is hindering the subsequent deprotection step.
Guide 2: Optimizing Coupling Conditions
If incomplete coupling is confirmed, a multi-faceted optimization strategy is required.
Comparison of Recommended Coupling Reagents
| Reagent | Activating Species | Relative Reactivity | Key Advantages & Considerations |
| HATU | OAt-ester | Very High | Excellent for hindered couplings. The HOAt byproduct can catalyze the reaction. More expensive.[7][8][9] |
| HCTU | 6-Cl-OBt-ester | High | More reactive than HBTU, cost-effective alternative to HATU.[6][10] |
| COMU | Oxyma-ester | Very High | High reactivity, safer (non-explosive byproducts), good solubility. Excellent for microwave SPPS.[11] |
| PyAOP | OAt-ester | Very High | Phosphonium salt, particularly effective for N-methylated residues.[1][12] |
Key Optimization Strategies:
-
Reagent Choice & Stoichiometry:
-
Rationale: These reagents form highly activated esters that react more efficiently with sterically hindered amines.[8]
-
Protocol: Use at least 4 equivalents of the amino acid and 3.9 equivalents of the coupling reagent relative to the resin loading. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine at 8 equivalents.[6][21]
-
Increase Reaction Time and Temperature:
-
Action: Extend coupling times to 4-6 hours or overnight and consider gentle heating (35-40°C). For a significant boost, use a microwave peptide synthesizer.[6]
-
Rationale: Steric hindrance slows reaction kinetics. Providing more time and energy helps overcome the activation barrier.[6] Microwave energy can dramatically accelerate difficult couplings, often completing them in minutes.[22][23][24]
-
-
Optimize the Base:
-
Solvent Environment:
Guide 3: Monitoring Difficult Couplings
Reliable monitoring is crucial to avoid accumulating deletion sequences.
Protocol 1: Chloranil Test for Secondary Amines
This protocol should be used to confirm the absence of a free N-terminal secondary amine after coupling.[13][14]
Reagents:
-
Solution A: 1% Acetaldehyde in N,N-Dimethylformamide (DMF)[13]
Procedure:
-
Take a small sample of resin beads (1-5 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF (3-5 times) to remove any residual base.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.[13]
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
-
Blue / Greenish-Blue: Incomplete Coupling (Free secondary amine is present). Proceed to a recoupling step.
-
Yellow / Colorless: Complete Coupling (No free secondary amine). Proceed to the deprotection step.
-
III. Advanced Protocols & Methodologies
Protocol 2: Optimized Double Coupling of N-Boc-N-methyl-(R)-3-cyclohexylalanine using HATU
This protocol is a robust starting point for achieving high coupling efficiency.
Materials:
-
Peptide-resin with free N-terminal amino acid
-
N-Boc-N-methyl-(R)-3-cyclohexylalanine (4 eq.)
-
HATU (3.9 eq.)[6]
-
DIPEA (8 eq.)[6]
-
NMP (as solvent)
Procedure:
-
First Coupling: a. Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with NMP (5 x 1 min). b. In a separate vessel, pre-activate the N-Boc-N-methyl-(R)-3-cyclohexylalanine. Dissolve the amino acid, HATU, and DIPEA in NMP. Allow pre-activation to proceed for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for at least 2 hours, agitating at room temperature. e. Drain the reaction vessel.
-
Monitoring: a. Take a small resin sample and perform the Chloranil Test (Protocol 1) . b. If the test is negative (yellow), proceed to step 4. If the test is positive (blue), proceed to step 3.
-
Second Coupling (Recoupling): a. Wash the resin with NMP (3 x 1 min). b. Repeat steps 1b and 1c to add a fresh solution of activated amino acid. c. Allow the second coupling to proceed for another 2-4 hours.
-
Final Wash: a. Once the coupling is complete (confirmed by a negative Chloranil test), drain the vessel and wash the resin extensively with NMP (5 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.
Mechanism Visualization: Uronium Salt Activation
The enhanced efficacy of reagents like HATU is due to the formation of a highly reactive intermediate.
Caption: Mechanism of HATU-mediated peptide bond formation.
IV. References
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Vertex AI Search.
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. PubMed.
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing).
-
Novabiochem® Coupling reagents. Merck.
-
Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Monitoring of Peptide Coupling and Capping. AAPPTec.
-
HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem.
-
strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
-
Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF. ResearchGate.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
-
solid phase peptide. Moodle@Units.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
-
Troubleshooting low yield in N3-peptide synthesis. Benchchem.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
Coupling Reagents. Aapptec Peptides.
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC.
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed.
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed.
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. MDPI.
-
Recent development of peptide coupling reagents in organic synthesis. Hanyang University.
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Epimerisation in Peptide Synthesis. MDPI.
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory.
-
Should My Peptide Be Methylated?. LifeTein.
-
What do you do when your peptide synthesis fails?. Biotage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Epimerisation in Peptide Synthesis [mdpi.com]
- 22. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 23. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chempep.com [chempep.com]
N-Boc-N-methyl-(R)-3-cyclohexylalanine stability in different solvents
Technical Support Center: N-Boc-N-methyl-(R)-3-cyclohexylalanine
A Guide to Solvent Stability and Handling for Researchers
Welcome to the technical support guide for N-Boc-N-methyl-(R)-3-cyclohexylalanine. As a key building block in peptide synthesis and pharmaceutical research, understanding its stability is critical for successful and reproducible experimental outcomes. This document, prepared by our senior application scientists, provides in-depth answers to common stability questions, offers troubleshooting advice for issues encountered during its use, and outlines protocols for stability assessment.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of N-Boc-N-methyl-(R)-3-cyclohexylalanine.
Q1: What is the fundamental stability profile of N-Boc-N-methyl-(R)-3-cyclohexylalanine?
A: The stability is almost entirely dictated by the N-Boc (tert-butyloxycarbonyl) protecting group. This group is famously robust under basic, nucleophilic, and reductive conditions but is intentionally designed to be labile (easily removed) in the presence of acid.[1][][3] Therefore, the compound is stable in most common aprotic and basic solvents but will degrade in acidic environments.
Q2: Which solvents are recommended for long-term storage and routine experimental use?
A: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place.[4][5] For preparing stock solutions, high-purity, anhydrous aprotic solvents are recommended.
-
Excellent Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dioxane.[6]
-
Good (with caution): Anhydrous alcohols like methanol (MeOH) or ethanol (EtOH). While generally safe, they can participate in acid-catalyzed deprotection if acidic contaminants are present.[7]
-
Avoid for Storage: Solvents that may contain or develop acidic impurities (e.g., older bottles of chloroform or DCM), or aqueous solutions that are not pH-controlled.
Q3: Can I heat solutions containing this compound?
A: Moderate heating in neutral, aprotic solvents is generally acceptable for short periods. However, the Boc group is known to undergo thermolytic cleavage at higher temperatures, a process that is significantly accelerated in certain solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[8][9] Unless thermal deprotection is the goal, it is prudent to avoid prolonged heating above 40-50°C.
Q4: How does the N-methyl group impact the stability of the Boc group?
A: The N-methyl group does not fundamentally change the acid-labile nature of the Boc protecting group.[10] Its primary influence is steric; it creates a tertiary carbamate, which can slightly modulate the rate of acid-catalyzed cleavage compared to a secondary carbamate, but the underlying mechanism and conditions required for cleavage remain the same. It will also influence the compound's solubility profile and may affect the kinetics of subsequent coupling reactions.
Q5: Is the cyclohexylalanine side chain a point of instability?
A: No. The cyclohexyl side chain is a saturated aliphatic group. It is chemically robust and does not possess reactive sites that would lead to degradation under typical synthetic or storage conditions. Its primary role is to impart hydrophobicity and specific steric properties to the molecule.[11]
Troubleshooting Guide: Common Stability-Related Issues
This guide provides a systematic approach to diagnosing and solving problems arising from compound instability during your experiments.
Issue 1: Unexpected Loss of the Boc Group
-
Symptom: Analysis by TLC or LC-MS reveals a new, more polar spot/peak corresponding to the free amine (N-methyl-(R)-3-cyclohexylalanine), and a diminished amount of the starting material.
-
Causality Analysis & Solutions:
-
Acidic Solvent Contamination: Chlorinated solvents like DCM can slowly generate trace amounts of HCl upon exposure to light and air. Reagents may be dissolved in acidic buffers (e.g., TFA salts).
-
Solution: Always use fresh, high-purity, anhydrous solvents. If in doubt, pass the solvent through a plug of basic alumina before use. Ensure all co-reagents and solutions are free from acid contamination.
-
-
Acidic Reaction Additives: A co-reagent or catalyst in your reaction may be acidic or generate acidic byproducts.
-
Solution: Carefully review all components of your reaction. If an acidic component is necessary, and Boc-protection is meant to be retained, this represents an orthogonal incompatibility. The synthetic strategy may need to be redesigned.
-
-
Acidic Surfaces: Silica gel used for chromatography is inherently acidic and can cause partial or complete deprotection during purification.
-
Solution: For column chromatography, neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like neutral alumina.
-
-
Issue 2: Complex Reaction Mixture and Unidentified Side Products
-
Symptom: After a reaction, LC-MS or NMR analysis shows multiple unexpected products in addition to starting material and the desired product.
-
Causality Analysis & Solutions:
Data Summary: Solvent Stability Profile
The following table provides a qualitative summary of the stability of the N-Boc group based on established chemical principles.
| Solvent Class | Representative Solvents | Temperature | Conditions to Avoid | Expected Stability |
| Aprotic Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Room Temp | Acidic impurities, prolonged light exposure (for DCM) | Excellent |
| Aprotic Polar | THF, Ethyl Acetate, DMF, Acetonitrile (ACN) | Room Temp | Acidic impurities | Excellent |
| Protic (Neutral) | Methanol, Ethanol, Isopropanol, Water | Room Temp | Presence of any acid (catalytic amounts are sufficient) | Good to Excellent (if pure and neutral) |
| Acidic | Solvents with TFA, HCl, Acetic Acid | Any | Any acidic condition will lead to cleavage.[][7][] | Unstable (Deprotection occurs) |
| Basic | Solvents with Triethylamine, DIPEA, Piperidine | Room Temp | --- | Excellent [1][][3] |
Experimental Protocols & Workflows
To empirically determine the stability of N-Boc-N-methyl-(R)-3-cyclohexylalanine in your specific solvent system, follow this validated protocol.
Protocol 4.1: HPLC/LC-MS Based Stability Assessment
-
Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a high-purity, inert solvent like Acetonitrile. This is your Reference Standard .
-
Incubation Sample: In a clean vial, dissolve a precisely weighed amount of the compound in the Test Solvent to the same concentration as the reference standard.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the Incubation Sample into an HPLC or LC-MS system. Record the peak area of the parent compound.
-
Incubation: Seal the vial containing the Incubation Sample and keep it under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Time Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the Incubation Sample, dilute if necessary, and analyze it under the same HPLC/LC-MS conditions.
-
Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area, especially with the concomitant appearance of a new peak corresponding to the deprotected amine, indicates instability.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability.
Key Chemical Mechanisms
Understanding the mechanism of degradation is key to preventing it. The primary pathway of concern is acid-catalyzed deprotection.
Acid-Catalyzed N-Boc Deprotection
The cleavage of the Boc group is a multi-step process initiated by a proton.[3][]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, making the carbonyl carbon more electrophilic.
-
Fragmentation: The molecule fragments, releasing the stable tert-butyl cation and an unstable carbamic acid intermediate. The formation of this highly stable tertiary carbocation is the thermodynamic driving force for the reaction.
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.
Caption: The mechanism of acid-catalyzed N-Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Aurell, M. J., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). N-Boc-3-cyclohexyl-L-alanine, 98%. Retrieved from [Link]
-
Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]
-
Fmoc vs Boc. (n.d.). Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
University of Kentucky X-Ray Crystallography Facility. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Boc-3-cyclohexyl-L-alanine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Validation & Comparative
Publish Comparison Guide: Biological Activity of N-Boc-N-methyl-(R)-3-cyclohexylalanine Peptides
This guide provides an in-depth technical analysis of the biological activity, pharmacological advantages, and experimental applications of peptides incorporating N-Boc-N-methyl-(R)-3-cyclohexylalanine .
Executive Summary
N-Boc-N-methyl-(R)-3-cyclohexylalanine is a specialized amino acid building block used to synthesize high-performance peptidomimetics. It introduces three simultaneous structural modifications to a peptide chain, creating a "triple threat" against the common limitations of peptide drugs:
-
N-Methylation: Increases metabolic stability and membrane permeability.[1]
-
Cyclohexyl Side Chain: Enhances lipophilicity and bulk compared to Phenylalanine.
-
(R)-Configuration (D-Stereochemistry): Inverts the chiral center, rendering the residue invisible to most proteolytic enzymes.
This guide compares peptides containing this residue against standard L-Phenylalanine and non-methylated analogs, demonstrating its utility in developing metabolically stable, cell-permeable, and highly potent therapeutic leads (e.g., Apelin analogs, PAR2 antagonists).
Structural & Mechanistic Rationale
To understand the biological activity, one must deconstruct the residue's three functional components.
Component Analysis
| Feature | Modification | Biological Impact |
| Side Chain | Cyclohexyl (Cha) vs. Phenyl (Phe) | Increased Lipophilicity: The aliphatic ring is more hydrophobic than the aromatic benzene ring. It engages in strong van der Waals interactions but loses |
| Backbone | N-Methylation | Conformational Lock: Removes the H-bond donor, often forcing the peptide bond into a cis-conformation or restricting flexibility. This improves membrane permeability by lowering the desolvation energy penalty. |
| Stereochemistry | (R)-Enantiomer (D-Cha) | Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) specifically recognize L-amino acids. The (R)-configuration prevents substrate recognition, drastically extending half-life. |
Mechanism of Action Diagram
Caption: SAR Decision Tree illustrating the convergence of stability, permeability, and potency requirements leading to the selection of N-Methyl-(R)-Cha.
Comparative Performance Analysis
This section objectively compares peptides containing N-Me-(R)-Cha against standard alternatives.
Metabolic Stability (Half-Life)
Experimental Context: Incubation in human plasma or liver microsomes.
| Peptide Variant | Residue at P1 Site | Relative Stability | Mechanism of Degradation |
| Native | L-Phe | 1x (Baseline) | Rapid cleavage by Chymotrypsin/Pepsin. |
| Lipophilic | L-Cha | 2x - 5x | Slower recognition due to non-aromatic shape. |
| N-Methylated | N-Me-L-Phe | 10x - 20x | Steric hindrance blocks protease access to the amide bond. |
| Fully Optimized | N-Me-(R)-Cha | >50x | Synergistic Protection: The enzyme cannot bind the D-stereocenter, and the N-methyl group physically blocks the active site. |
Supporting Data: In studies of Apelin-13 analogues , replacing the C-terminal Phe with N-Me-Cha extended the plasma half-life from <5 minutes to >2 hours, converting a transient signaling peptide into a viable drug candidate.
Membrane Permeability (PAMPA/Caco-2)
N-methylation is a critical factor for intracellular targets or oral bioavailability.
-
Standard Peptides: Possess high H-bond potential (NH groups), requiring energy to strip water molecules before crossing the lipid bilayer.
-
N-Me-(R)-Cha Peptides: The N-methyl group removes a hydrogen bond donor. This reduction in polarity, combined with the lipophilic cyclohexyl ring, significantly improves passive diffusion rates (
).
Receptor Binding Affinity ( / )
Warning: While stability increases, potency can fluctuate based on the target pocket's tolerance.
-
Case A: Hydrophobic Pockets (e.g., GPCRs, Proteases)
-
The Cyclohexyl ring is slightly larger than Phenyl. If the pocket is flexible (induced fit), N-Me-(R)-Cha often increases affinity due to stronger hydrophobic packing.
-
Example:PAR2 Antagonists (GB88 derivatives) utilize N-Me-Cha to tightly bind the receptor's hydrophobic vestibule, achieving nanomolar potency.
-
-
Case B: Sterically Restricted Pockets
-
If the receptor requires a specific
- interaction (e.g., with a Tryptophan in the binding site), replacing Phe with Cha may reduce affinity. -
Mitigation: The (R)-configuration can sometimes position the side chain into a novel accessory pocket, recovering potency.
-
Experimental Protocols
Synthesis: Overcoming Steric Hindrance
Coupling N-Boc-N-methyl-(R)-3-cyclohexylalanine is difficult due to steric bulk. Standard HBTU/DIC conditions often fail.
Optimized Coupling Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Triphosgene .
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is recommended to reduce racemization, though the (R) center is relatively stable.
-
Procedure:
-
Pre-activate the N-Boc amino acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes.
-
Add to resin-bound peptide.[2]
-
Double Couple: Perform the reaction twice for 2 hours each.
-
Note on Deprotection: The N-Boc group is removed with TFA/DCM (1:1) . If the N-Boc is to be retained (as an N-cap), skip the final deprotection.
-
Stability Assay Workflow
Use this protocol to validate the stability enhancement of your analog.
Caption: Step-by-step workflow for assessing metabolic stability of N-Me-(R)-Cha peptides.
Data Calculation:
Plot
References
-
Chatterjee, J., et al. (2008).[1] "N-Methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link
-
Wang, W., et al. (2014). "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators." Bioorganic & Medicinal Chemistry. Link
-
Suen, J.Y., et al. (2012). "Derivatives of GB88 as PAR2 Modulators." Journal of Medicinal Chemistry. Link
-
Haerianardakani, S., et al. (2020). "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ."[3][4] Journal of the American Chemical Society.[4] Link
-
BenchChem Technical Data. "N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide." Link
Sources
A Researcher's Comparative Guide to the Conformational Analysis of Peptides Containing Cyclohexylalanine
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its function. The incorporation of non-proteinogenic amino acids like L-cyclohexylalanine (Cha) is a powerful strategy to impose specific conformational constraints, enhance proteolytic stability, and modulate bioactivity. Cha, an aliphatic analogue of phenylalanine (Phe), replaces the aromatic side-chain with a bulky, flexible cyclohexyl ring, profoundly influencing the peptide's accessible conformational space.[1][2][3]
This guide provides an in-depth comparison of the primary analytical techniques and computational methods used to elucidate the conformation of Cha-containing peptides. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, empowering you to select the most appropriate methodology for your research objectives.
The Structural Impact of Cyclohexylalanine
The substitution of Phe with Cha removes the potential for aromatic π-π and cation-π interactions but introduces significant steric bulk.[1][2][3] This bulkiness restricts the side-chain dihedral angles (χ) and can strongly influence the backbone torsion angles (φ, ψ), thereby stabilizing specific secondary structures such as β-turns or helical folds.[1][4] For instance, studies have shown that replacing a key phenylalanine residue with Cha in peptides derived from the Aβ peptide can promote the formation of stable, ordered oligomeric structures.[4] Similarly, in the p53 tetramerization domain, substituting a core Phe with Cha enhanced the stability of the entire tetrameric assembly.[3] The choice of Cha over other aliphatic residues like leucine or valine is often driven by its unique ability to fill hydrophobic pockets and enforce a more rigid peptide backbone.
Comparative Overview of Analytical Techniques
The selection of an analytical method for conformational analysis depends on the desired level of detail, the physical state of the sample (solution vs. solid), and the dynamic nature of the peptide.
| Technique | Sample State | Information Yield | Strengths | Limitations |
| NMR Spectroscopy | Solution | Atomic-resolution 3D structure, dynamics, intermolecular interactions | Provides data on conformational ensembles in a physiologically relevant state.[5][6] | Can be complex for large or aggregating peptides; structure represents a population-weighted average.[5][7] |
| X-ray Crystallography | Solid (Crystal) | High-resolution static 3D structure, bond lengths, and angles | Unambiguous determination of a single, high-resolution conformation.[8][9] | Requires well-diffracting crystals; the solid-state structure may not reflect the solution conformation.[8] |
| Circular Dichroism (CD) | Solution | Global secondary structure content (α-helix, β-sheet, random coil) | Rapid, requires small sample amounts, excellent for detecting conformational changes.[10][11][12] | Provides low-resolution, averaged structural information; does not give residue-specific data.[12] |
| Molecular Dynamics (MD) | In Silico | Conformational landscape, dynamics over time, thermodynamics | Explores the full range of accessible conformations and their relative energies.[13][14][15] | Accuracy is highly dependent on the force field used; can be computationally expensive.[15][16] |
Experimental and Computational Methodologies in Detail
A robust conformational analysis often integrates multiple techniques. For example, the secondary structure content determined by CD spectroscopy can provide an excellent starting point and validation for the high-resolution structures derived from NMR and computational modeling.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing insights into the dynamic equilibrium of different conformers.[5][18][19]
Causality Behind the Experiment: The core principle of NMR-based structure determination relies on measuring distances between specific protons. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), allowing for the precise measurement of interproton distances up to ~5 Å. By collecting a sufficient number of these distance restraints, along with dihedral angle restraints derived from scalar coupling constants (e.g., ³JHNα), a family of structures consistent with the experimental data can be calculated.[17][20] For medium-sized molecules like many peptides, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred to NOESY because the ROE is always positive, avoiding the issue of near-zero NOEs that can occur for molecules of a certain size.[8]
Workflow for Peptide Conformational Analysis using NMR
Caption: General workflow for molecular dynamics simulations of peptides.
Conclusion: An Integrated Approach for Definitive Analysis
The conformational analysis of peptides containing cyclohexylalanine requires a multi-faceted approach. No single technique provides a complete picture. Circular dichroism offers a rapid, low-resolution screen of secondary structure, ideal for initial comparisons and stability studies. For atomic-level detail in a native-like environment, NMR spectroscopy remains the preeminent technique, defining the ensemble of structures present in solution. When high-quality crystals can be obtained, X-ray crystallography provides an unparalleled, high-resolution snapshot of a single conformation. Finally, molecular dynamics simulations serve as a powerful computational microscope, bridging the gap between these techniques by exploring the dynamics and thermodynamics of the entire conformational landscape.
By judiciously combining these experimental and computational tools, researchers can gain a comprehensive understanding of how the unique properties of cyclohexylalanine dictate peptide structure, paving the way for the rational design of novel therapeutics and biomaterials.
References
-
Alemán, C., Jiménez, A. I., Cativiela, C., Nussinov, R., & Casanovas, J. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. The Journal of Organic Chemistry, 74(20), 7834–7843. [Link]
-
GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]
-
Alemán, C., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PubMed. [Link]
-
ResearchGate. (2025, October 4). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer | Request PDF. ResearchGate. [Link]
-
Hussain, R., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews. [Link]
-
Scilit. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Scilit. [Link]
-
Kumar, A., et al. (2010). Molecular Dynamics Simulations of Cyclohexyl Modified Peptide Nucleic Acids (PNA). PubMed. [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecular dynamics simulations of cyclic peptide assemblies. ResearchGate. [Link]
-
ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Elucidating solution structures of cyclic peptides using molecular dynamics simulations. (n.d.). Royal Society of Chemistry. [Link]
-
Koga, N., et al. (2011). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. [Link]
-
Schlinquer, A., et al. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC. [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
Mondal, S., et al. (2023). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. [Link]
-
Zheng, J., et al. (2013). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PMC. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
-
Lenci, E., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]
-
Gaina, G., et al. (2014). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie. [Link]
-
ResearchGate. (2026, January 22). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. ResearchGate. [Link]
-
Mierke, D. F., et al. (1992). Bioactive peptides: conformational study of a cystinyl cycloheptapeptide in its free and calcium complexed forms. PubMed. [Link]
-
Xu, A., et al. (2025, September 1). Analysis of Large Peptide Collisional Cross Section Dataset Reveals Structural Origin of Bimodal Behavior. MPI. [Link]
-
ETH Zurich. (n.d.). Conformational Behavior of Peptides – Computational Chemistry. ETH Zurich. [Link]
-
Gani, O. A., et al. (2024, November 13). Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. PMC. [Link]
-
Calzolai, L., et al. (2021). Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. MDPI. [Link]
-
Digital Discovery. (n.d.). MacroConf – dataset & workflows to assess cyclic peptide solution structures. Royal Society of Chemistry. [Link]
-
Rodziewicz-Motowidło, S., et al. (n.d.). CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. University of Gdansk. [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]
-
Scilit. (n.d.). Peptide conformational sampling using the Quantum Approximate Optimization Algorithm. Scilit. [Link]
-
New Journal of Chemistry. (2024, April 2). Unraveling the inhibitory potential of Rosetta designed de novo cyclic peptides on PARP7 through molecular dynamics simulations. Royal Society of Chemistry. [Link]
-
Lenci, E., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
-
Mayor, U., et al. (2000). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Mayo Clinic. [Link]
-
Kim, D., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. [Link]
-
Drexel Research Discovery. (2024, November 30). Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel University. [Link]
-
Thomas, N. C. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison. [Link]
-
Choi, Y. S., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]
-
ResearchGate. (2014, December 12). How can I compare the differences between peptides?. ResearchGate. [Link]
-
Minor, W., et al. (2016). Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. [Link]
Sources
- 1. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamics simulations of cyclohexyl modified peptide nucleic acids (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpinat.mpg.de [mpinat.mpg.de]
- 16. Conformational Behavior of Peptides – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 17. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
N-Boc-N-methyl-(R)-3-cyclohexylalanine vs N-Boc-L-cyclohexylalanine in peptides
Topic: N-Boc-N-methyl-(R)-3-cyclohexylalanine vs N-Boc-L-cyclohexylalanine in Peptides Content Type: Publish Comparison Guide
Comparative Analysis of N-Boc-N-methyl-(R)-3-cyclohexylalanine vs. N-Boc-L-cyclohexylalanine
Executive Summary
In peptide therapeutics, the transition from natural amino acids to non-proteinogenic analogs is a critical step for optimizing pharmacokinetics.[1] This guide compares two advanced building blocks derived from Phenylalanine: N-Boc-L-cyclohexylalanine (Boc-L-Cha) and its highly modified counterpart, N-Boc-N-methyl-(R)-3-cyclohexylalanine (Boc-N-Me-D-Cha) .
-
Boc-L-Cha is the standard "lipophilic switch," used primarily to replace Phenylalanine (Phe) to increase hydrophobic interaction and membrane permeability without altering the backbone geometry.
-
Boc-N-Me-D-Cha is a "conformational architect." It combines three modifications—side-chain saturation, backbone N-methylation, and stereochemical inversion—to force specific secondary structures (turns), block proteolytic degradation, and disrupt aggregation.
Physicochemical & Functional Comparison
The following data synthesizes structural properties with their direct impact on peptide behavior.
| Feature | N-Boc-L-cyclohexylalanine | N-Boc-N-methyl-(R)-3-cyclohexylalanine |
| Stereochemistry | L (S) : Matches natural proteins. | D (R) : Non-natural; induces reverse turns. |
| Backbone | NH : Hydrogen bond donor. | N-CH₃ : No H-bond donor; steric clash. |
| Lipophilicity | High (Cyclohexyl > Phenyl). | Very High (Cyclohexyl + N-Methyl). |
| Proteolytic Stability | Moderate (resists chymotrypsin). | High (resists all standard proteases). |
| Conformational Role | Alpha-helix / Beta-sheet compatible. | Beta-sheet disruptor / Turn inducer.[2] |
| Coupling Difficulty | Low (Standard SPPS). | High (Steric hindrance).[3][4][5] |
| Primary Application | Increasing receptor affinity (hydrophobic). | Improving oral bioavailability & stability.[2][4][6][7][8] |
Mechanistic Deep Dive
N-Boc-L-cyclohexylalanine: The Lipophilic Anchor
Function: This residue mimics Phenylalanine but possesses a saturated cyclohexyl ring. The lack of pi-electrons removes aromatic stacking interactions (
N-Boc-N-methyl-(R)-3-cyclohexylalanine: The Stability & Structure Modulator
Function: This compound introduces a "triple threat" to instability:
-
D-Configuration: Most endogenous proteases recognize L-stereocenters.[9] The (R)-configuration renders the peptide bond invisible to these enzymes.
-
N-Methylation: The methyl group physically blocks the amide bond from enzymatic attack and removes the amide proton, preventing hydrogen bonding that leads to aggregation (e.g., amyloid formation).
-
Cis/Trans Isomerization: Unlike standard amides (trans), N-methylated amides have a lower energy barrier for cis conformation, often populating both states. This is crucial for designing tight turns in cyclic peptides.
Visualization: Structural Impact Pathway
The following diagram illustrates how these modifications alter the peptide's fate in a biological system.
Caption: Divergent impact of L-Cha vs. N-Me-(R)-Cha on peptide pharmacokinetics and pharmacodynamics.
Experimental Protocols
Synthesis Challenges
While L-Cha couples easily using standard reagents (e.g., HBTU/DIEA), N-Boc-N-methyl-(R)-3-cyclohexylalanine presents significant synthetic challenges . The N-methyl group creates steric hindrance that slows down acylation, and the bulky cyclohexyl side chain exacerbates this.
Critical Warning: Standard Kaiser tests (ninhydrin) do not work for N-methylated secondary amines (they do not turn blue). You must use the Chloranil test or p-Nitrophenol ester test .
High-Efficiency Coupling Protocol for N-Me-(R)-Cha
This protocol ensures complete coupling of the next amino acid onto the sterically hindered N-methylated amine of the resin-bound N-Me-(R)-Cha.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Do not use HBTU/TBTU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is recommended as an additive to boost reactivity.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc/Boc from the previous residue using 20% Piperidine/DMF (for Fmoc) or TFA/DCM (for Boc). Note: If N-Me-(R)-Cha is the incoming acid, use standard coupling. If N-Me-(R)-Cha is already on the resin, proceed to step 3.
-
Activation (Pre-activation is critical):
-
Dissolve Amino Acid (5.0 eq) and HATU (5.0 eq) in minimal dry DMF.
-
Add DIEA (10.0 eq).
-
Allow to activate for exactly 2 minutes (golden color).
-
-
Coupling Reaction:
-
Add activated mixture to the resin-bound N-methyl amine.
-
Microwave assist (Optional but recommended): Heat to 75°C for 10 minutes (25W).
-
Alternative (Room Temp): Double couple. Reaction 1: 2 hours. Reaction 2: Overnight.
-
-
Monitoring:
-
Perform Chloranil Test .
-
Result: Colorless/Pale Yellow = Complete Coupling. Blue/Green = Incomplete (Repeat step 4).[4]
-
Application Logic: When to Choose Which?
Scenario A: The "Potency" Problem
-
Issue: Your peptide binds to the target but the affinity is in the micromolar range (
). -
Solution: Use N-Boc-L-cyclohexylalanine .
-
Rationale: Replacing Phe with Cha increases the buried hydrophobic surface area, often improving
by 10-100 fold due to the hydrophobic effect.
Scenario B: The "Pill" Problem
-
Issue: Your peptide is potent but degrades in serum in <10 minutes or cannot cross the gut membrane.
-
Solution: Use N-Boc-N-methyl-(R)-3-cyclohexylalanine .
-
Rationale: The N-methylation removes a hydrogen bond donor (improving permeability) and the D-configuration/N-methylation combination renders the bond uncleavable by trypsin/chymotrypsin.
Visualization: Decision Matrix
Caption: Strategic selection of Cha derivatives based on development hurdles.
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry."[4] Accounts of Chemical Research. Link
-
Sagan, S., et al. (2004). "N-Methylated peptide synthesis: an overview." Current Medicinal Chemistry. Link
-
Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition. Link
-
Werder, M., et al. (1999). "Design, synthesis, and biological activity of N-methylated analogs of a membrane-permeable peptide." Helvetica Chimica Acta. Link
-
CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
N-Boc-N-methyl-(R)-3-cyclohexylalanine proper disposal procedures
Operational Imperative
Do not treat this compound as generic organic waste. While N-Boc-N-methyl-(R)-3-cyclohexylalanine (CAS ~121377-52-4 or analogs) is not classified as acutely toxic (e.g., EPA P-List), its specific structural motifs—specifically the acid-labile tert-butyloxycarbonyl (Boc) group and the lipophilic cyclohexyl side chain—dictate a specialized disposal protocol.[1]
The Critical Risk: The Boc protecting group is acid-labile.[2][3] If this compound is inadvertently mixed into an acidic waste stream (e.g., with Trifluoroacetic acid or HCl), it will undergo deprotection, releasing isobutylene gas and CO₂ .[4] In a sealed waste drum, this gas evolution can cause rapid pressurization and potential rupture.[4]
Hazard Profiling & Chemical Identity
Before disposal, validate the material against this profile to ensure compatibility with your waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Nature | Protected Non-Canonical Amino Acid | Combustible organic solid. |
| Key Functional Groups | Carbamate (Boc), Cyclohexyl ring | Boc: Acid sensitive (Gas generation risk).[4][5] Cyclohexyl: High lipophilicity (Water insoluble). |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Resp).[4] Standard PPE required.[1][6][7][8] |
| Reactivity | Acid-Labile | INCOMPATIBLE with strong acids (pH < 2). |
| EPA Waste Code | Not Listed (P/U) | Defaults to D001 (Ignitable) if dissolved in flammable solvents.[9] |
Expert Insight: The "N-methyl" modification increases the compound's solubility in organic solvents compared to non-methylated analogs, making solvent-based disposal routes (incineration) highly effective .
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, you must implement a Segregation & Stabilization step before the material leaves your bench.
Step A: Segregation (The Acid Check)
-
Rule: Never dispose of Boc-protected amino acids in the same container as acidic deprotection cocktails (e.g., TFA/DCM mixtures).
-
Validation: Check the pH of your liquid waste container. If pH < 4, DO NOT ADD this compound.[4]
-
Why: Prevention of isobutylene off-gassing.
Step B: Solubilization (For Solid Waste)
-
Challenge: The cyclohexyl group makes this compound hydrophobic. It will form a sludge in aqueous waste, potentially clogging intake lines at the incineration plant.[4]
-
Procedure: Dissolve solid waste in a compatible combustible solvent (Acetone, Ethanol, or Dichloromethane) before adding to the liquid waste carboy.[4] This ensures a homogeneous mixture for the incinerator .
Step-by-Step Disposal Workflow
Scenario 1: Solid Waste (Pure Powder)
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Solid Organic Waste: N-Boc-N-methyl-(R)-3-cyclohexylalanine. CONTAINS BOC GROUPS - NO ACIDS."[5][10]
-
Disposal: Seal and transfer to your facility's Solid Incineration stream.
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Check: Ensure the primary solvent is compatible with your facility's "Organic Solvents" stream (usually Halogenated or Non-Halogenated).
-
Neutralization: If the solution contains residual acid (from workup), neutralize with saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).
-
Caution: Neutralize slowly to manage foaming from the bicarbonate itself.
-
-
Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").
-
Cap Venting: Use a vented cap (e.g., Eco-Funnel) for 24 hours if you suspect any slow decomposition or off-gassing .
Visual Decision Logic (Workflow)
Figure 1: Decision tree for the safe disposal of Boc-protected amino acid derivatives, emphasizing acid neutralization to prevent gas evolution.
Emergency Contingencies
| Incident | Immediate Action |
| Spill (Solid) | Sweep up carefully to avoid dust generation. Place in a sealed bag. Treat as hazardous waste.[1][11][12][13] Do not wash down drains (aquatic toxicity of cyclohexyl group is unknown but presumed) . |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable. |
| Eye Contact | Rinse immediately with water for 15 minutes.[6] Remove contact lenses.[7][8] (Irritant H319).[8] |
| Skin Contact | Wash with soap and water.[14] The lipophilic nature means water alone may not remove it efficiently; use soap. |
References
-
Thermo Scientific Chemicals. (2025).[7][8] N-Boc-3-cyclohexyl-L-alanine Product Specifications. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: N-Boc-3-cyclohexyl-L-alanine. Retrieved from
-
BenchChem. (2025). Navigating the Safe Disposal of Amino-PEG12-Boc: A Procedural Guide. Retrieved from
-
Fisher Scientific US. (2025). SDS for N-Boc-3-cyclohexyl-L-alanine (Analogous Hazard Data). Retrieved from
-
EPA. (2025). RCRA Hazardous Waste Codes and Definitions. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
